1-Methoxy-4-methylcyclohexane
Description
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Properties
IUPAC Name |
1-methoxy-4-methylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPYXHNMYKBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90200-72-9 | |
| Record name | 1-Methoxy-4-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-methylcyclohexane
Introduction: Beyond the Structure
1-Methoxy-4-methylcyclohexane is a saturated cyclic ether that, while seemingly simple in its molecular structure (C₈H₁₆O), presents a fascinating case study in stereochemistry and conformational analysis.[1] Its utility extends beyond the academic, serving as a valuable intermediate in organic synthesis and offering a structural motif relevant to medicinal chemistry and drug development.[2] The strategic placement of a methoxy group can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making a deep understanding of its behavior critical for professionals in the field.[3] This guide provides an in-depth analysis of this compound, moving from its fundamental properties to the nuanced interplay of its stereoisomers and their conformational dynamics, supported by practical experimental protocols.
Core Physicochemical Properties
The fundamental properties of this compound provide a baseline for its handling, purification, and application. The compound is a colorless liquid at room temperature and is classified as a flammable liquid.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 90200-72-9 (for isomer mixture) | [4] |
| Boiling Point | 148 °C | [5] |
| Density (Specific Gravity) | 0.86 g/cm³ (at 20°C) | [4] |
| Refractive Index | ~1.432 - 1.436 | [5] |
| Flash Point | 30 °C | [4] |
| LogP | 2.21 | [5] |
| Storage | Room temperature, in a dry, sealed container away from ignition sources. | [4][5] |
Stereoisomerism and Conformational Analysis: The Heart of the Molecule
The true complexity and utility of this compound are revealed through its stereochemistry. The molecule exists as two distinct geometric isomers: cis and trans. The relationship between the methoxy and methyl groups dictates not only the molecule's shape but also its energetic landscape.
To understand the stability of these isomers, we must analyze their chair conformations. In substituted cyclohexanes, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). Equatorial positions are generally more stable as they minimize steric strain, particularly the unfavorable 1,3-diaxial interactions that occur between axial substituents.[6]
The energetic preference for a substituent to be in the equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[7]
Notably, the methoxy group has a significantly lower A-value than the methyl group. This is because the C-O bond is longer than a C-C bond, and the methoxy group can orient its own methyl group away from the axial hydrogens, reducing steric clash.[9] This counter-intuitive difference is paramount for predicting the most stable conformer.
Conformational Analysis of trans-1-Methoxy-4-methylcyclohexane
In the trans isomer, the substituents are on opposite sides of the ring. This leads to two possible chair conformations after a "ring flip".
-
Diequatorial (e,e): Both the methoxy and methyl groups occupy equatorial positions. This conformation is highly stable as it avoids all significant 1,3-diaxial interactions.
-
Diaxial (a,a): Both groups occupy axial positions. This conformation is highly unstable due to significant 1,3-diaxial interactions from both groups.
The total steric strain from the diaxial conformation is the sum of the A-values: 1.8 + 0.6 = 2.4 kcal/mol. Consequently, the equilibrium overwhelmingly favors the diequatorial conformer.
Conformational Analysis of cis-1-Methoxy-4-methylcyclohexane
In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one group must be axial and the other equatorial.
-
Axial Methoxy, Equatorial Methyl (a,e): The methoxy group is axial, and the methyl group is equatorial. The steric strain is determined by the A-value of the methoxy group: 0.6 kcal/mol.
-
Equatorial Methoxy, Axial Methyl (e,a): The methoxy group is equatorial, and the methyl group is axial. The steric strain is determined by the A-value of the methyl group: 1.8 kcal/mol.
Causality : Because the A-value of the methyl group (1.8 kcal/mol) is greater than that of the methoxy group (0.6 kcal/mol), the conformation with the bulkier methyl group in the equatorial position is the most stable. The energy difference between these two conformers is 1.8 - 0.6 = 1.2 kcal/mol.
Synthesis and Purification
A robust and common method for preparing ethers like this compound is the Williamson Ether Synthesis .[10] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11]
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system. Successful formation of the product can be monitored by TLC (disappearance of the alcohol) and confirmed by GC-MS and NMR analysis. The use of a strong base ensures complete deprotonation, driving the reaction forward.
Reactants:
-
cis/trans-4-Methylcyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-methylcyclohexanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the solution back to 0 °C. Add iodomethane (1.2 eq) dropwise via the dropping funnel. Causality: Iodomethane is an excellent Sₙ2 substrate. The iodide is a superb leaving group, and the methyl carbon is unhindered, ensuring a fast reaction with the alkoxide nucleophile.[10]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
-
Purification: The crude product can be purified by fractional distillation to yield the this compound as a mixture of cis and trans isomers.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers and confirming their conformational preferences.
¹H NMR Spectroscopy
-
Methoxy Protons (-OCH₃): A sharp singlet will appear around 3.2-3.4 ppm .[13]
-
Methyl Protons (-CH₃): A doublet will appear around 0.8-1.0 ppm , coupled to the C4 proton.
-
Cyclohexane Ring Protons: A complex series of multiplets will be observed between 1.0-2.0 ppm .
-
C1 Proton (H-C-OCH₃): This is the key diagnostic signal.
-
In a conformation where this proton is axial , it will appear further upfield (more shielded) around 3.1-3.3 ppm and will exhibit large axial-axial coupling constants (J ≈ 8-12 Hz) to adjacent axial protons.
-
When this proton is equatorial , it will be downfield (deshielded) around 3.4-3.6 ppm and show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).
-
Based on our conformational analysis, the most stable trans isomer (diequatorial) will show a C1-H signal characteristic of an axial proton, while the most stable cis isomer will show a C1-H signal with features of both axial and equatorial protons due to the equilibrium, though dominated by the conformer with the axial methoxy group (and thus an equatorial C1-H).
¹³C NMR Spectroscopy
-
Methoxy Carbon (-OCH₃): A signal around 55-58 ppm .[3]
-
Methyl Carbon (-CH₃): A signal around 20-23 ppm .
-
C1 Carbon (-C-OCH₃): A signal around 75-80 ppm .
-
Other Ring Carbons: Signals in the 25-40 ppm range.
Conformational effects (the γ-gauche effect) can cause slight shifts in the carbon signals between isomers, which can be used for assignment when analyzed carefully.
Reactivity and Applications
Ether Cleavage
The primary reaction of the ether functional group is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[14] Ethers are generally unreactive, but under harsh acidic conditions, they can be cleaved.[15]
The reaction proceeds via an Sₙ2 mechanism for primary and secondary carbons.
-
Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).
-
Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbons and displacing the alcohol.
For this compound, the attack can occur at the methyl carbon or the C1 of the cyclohexane ring. Since the methyl carbon is significantly less sterically hindered, the Sₙ2 attack will occur there exclusively.
Reaction: this compound + HBr (excess) → 4-Methylcyclohexanol + Bromomethane
If excess HBr is used, the resulting 4-methylcyclohexanol will be further converted to 1-bromo-4-methylcyclohexane.
Applications in Drug Development
The this compound scaffold is a lipophilic, non-planar structure. In drug design, moving from flat aromatic rings to saturated cyclic systems (a "bioisosteric replacement") can improve properties like solubility and metabolic stability. The methoxy group itself is a common feature in approved drugs, where it can act as a hydrogen bond acceptor, tune electronic properties, and block metabolic oxidation of an adjacent site.[3] Understanding the precise conformational preferences of this scaffold allows medicinal chemists to design molecules with specific three-dimensional shapes to optimize binding to biological targets.
Safety and Handling
This compound is a flammable liquid and vapor (GHS Hazard H226).[1][4] It should be kept away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated place and keep the container tightly closed. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
References
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This compound . LookChem. [Link]
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1H NMR Chemical Shift . Oregon State University. [Link]
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The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
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Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" . Master Organic Chemistry. [Link]
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Reactions of Ethers with HBr or HI . YouTube. [Link]
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Why is the A-value of methoxy group lower than that of the hydroxyl group? . Chemistry Stack Exchange. [Link]
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Williamson Ether Synthesis . YouTube. [Link]
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This compound | C8H16O | CID 6336264 . PubChem. [Link]
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Reactions of Ethers . Chemistry LibreTexts. [Link]
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Substituted Cyclohexanes . Chemistry LibreTexts. [Link]
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13C NMR Chemical Shift . Oregon State University. [Link]
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Cleavage of Ethers with Acids . Organic Chemistry Tutor. [Link]
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Organic Chemistry Williamson Ether Synthesis . University of Richmond. [Link]
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The role of the methoxy group in approved drugs . PubMed. [Link]
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Axial/Equatorial Exchange in Cyclohexanes . Oregon State University. [Link]
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Cleavage of Cyclic Ethers . YouTube. [Link]
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Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. [Link]
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molecular formula of 1-Methoxy-4-methylcyclohexane C8H16O
An In-Depth Technical Guide to 1-Methoxy-4-methylcyclohexane (C₈H₁₆O)
Abstract
This technical guide provides a comprehensive scientific overview of this compound (C₈H₁₆O), a disubstituted cycloalkane ether. The document is structured to serve researchers and drug development professionals by detailing the molecule's fundamental stereochemistry, conformational analysis, synthesis, and spectroscopic characterization. We delve into the nuanced interplay of steric and electronic effects that govern the stability of its cis and trans isomers and their respective chair conformations. This guide presents field-proven, step-by-step protocols for the Williamson ether synthesis of the target molecule from 4-methylcyclohexanol, followed by rigorous methods for its analytical validation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring a deep, actionable understanding for laboratory application.
Introduction: The Significance of a Model System
This compound is a saturated cyclic ether. While not a frontline pharmaceutical agent itself, its structure serves as an exemplary model for understanding the complex stereochemical principles that are foundational to drug design and organic chemistry. The cyclohexane ring is a ubiquitous motif in natural products and synthetic drugs, and its conformational behavior dictates molecular shape, which in turn governs biological activity.
This molecule presents two key substituents on a cyclohexane scaffold: a methoxy group (-OCH₃) and a methyl group (-CH₃). Their relative orientation (cis or trans) and their spatial arrangement in the chair conformation (axial or equatorial) create a landscape of distinct stereoisomers with differing energies and properties. Analyzing this system allows scientists to probe the fundamental forces of steric hindrance (1,3-diaxial interactions) and subtle electronic phenomena like the pseudo-anomeric effect, providing insights that are broadly applicable to more complex molecular systems.
Molecular Structure and Conformational Analysis
The core of understanding this compound lies in its stereochemistry. The compound exists as two diastereomers: cis-1-methoxy-4-methylcyclohexane and trans-1-methoxy-4-methylcyclohexane. Each of these isomers undergoes rapid ring-flipping at room temperature, resulting in an equilibrium between two non-identical chair conformations.[1]
The Driving Forces: Steric Hindrance
In monosubstituted cyclohexanes, a substituent is generally more stable in the equatorial position to avoid steric strain from 1,3-diaxial interactions with axial hydrogens.[1] The energetic cost of placing a group in the axial position is known as its "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, while for a methoxy group, it is smaller, at about 0.6 kcal/mol. This difference is crucial in predicting the conformational preferences of the disubstituted system.
trans-1-Methoxy-4-methylcyclohexane
In the trans isomer, one substituent is "up" and the other is "down." This arrangement leads to two possible chair conformations:
-
Diequatorial (e,e): Both the methoxy and methyl groups occupy equatorial positions. This is the most stable conformation as it completely avoids 1,3-diaxial interactions.
-
Diaxial (a,a): Both groups occupy axial positions. This conformation is highly unstable due to significant steric strain from both groups.
Consequently, the conformational equilibrium for the trans isomer lies overwhelmingly toward the diequatorial form.
cis-1-Methoxy-4-methylcyclohexane
In the cis isomer, both substituents are on the same face of the ring ("up" or "down"). This results in an equilibrium between two conformations where one group is axial and the other is equatorial.
-
Axial-Methoxy, Equatorial-Methyl (a,e): The smaller methoxy group is axial, and the larger methyl group is equatorial.
-
Equatorial-Methoxy, Axial-Methyl (e,a): The larger methyl group is axial, and the smaller methoxy group is equatorial.
Based on A-values, the conformation with the bulkier methyl group in the equatorial position (a,e) is predicted to be the more stable of the two.[2] Therefore, the preferred conformation of the cis isomer has an axial methoxy group and an equatorial methyl group.
The Pseudo-Anomeric Effect
While steric hindrance is the dominant factor, electronic effects can also play a role. The preference for an axial methoxy group in certain contexts is sometimes influenced by a phenomenon known as the anomeric effect, which involves stabilizing hyperconjugation between the lone pair of an axial heteroatom and an adjacent anti-periplanar C-C or C-H antibonding orbital.[3] In methoxycyclohexane itself, this "pseudo-anomeric effect" can contribute to the stability of the axial conformer.[4][5]
Caption: Conformational equilibria for cis and trans isomers.
Synthesis and Purification
A reliable and common laboratory-scale synthesis of this compound is the Williamson ether synthesis, starting from commercially available 4-methylcyclohexanol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methylating agent.
Rationale for Experimental Design
-
Precursor: 4-methylcyclohexanol is an ideal starting material as it already contains the required carbon skeleton. It is available as a mixture of cis and trans isomers, and the resulting product will also be a mixture, which can be analyzed or separated later.
-
Base: Sodium hydride (NaH) is an effective, non-nucleophilic strong base. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward. The evolution of H₂ gas is also a convenient visual indicator of the reaction's progress.
-
Methylating Agent: Iodomethane (CH₃I) is a highly reactive Sₙ2 substrate. Iodine is an excellent leaving group, facilitating a rapid and efficient reaction with the alkoxide nucleophile.
-
Solvent: A dry, aprotic polar solvent like tetrahydrofuran (THF) is used. It is crucial that the solvent is anhydrous to prevent the sodium hydride from reacting with water instead of the alcohol. THF effectively solvates the sodium cation without interfering with the nucleophile.
Caption: Williamson ether synthesis workflow.
Detailed Experimental Protocol
Safety: This procedure involves flammable liquids, a highly reactive metal hydride, and a toxic reagent. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum for reagent addition via syringe. Ensure all glassware is oven-dried to remove moisture.
-
Deprotonation: Charge the flask with sodium hydride (1.2 eq., 60% dispersion in mineral oil). Suspend the NaH in anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of 4-methylcyclohexanol (1.0 eq.) in anhydrous THF to the NaH suspension dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.
-
Methylation: Cool the flask back to 0°C and add iodomethane (1.5 eq.) dropwise.
-
After addition, heat the reaction mixture to reflux (approx. 66°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding water dropwise.
-
Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and brine.
-
Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid. The boiling point is approximately 148°C.[6]
Spectroscopic and Analytical Characterization
Confirming the structure and assessing the purity of the synthesized product requires a multi-faceted analytical approach.
Physical Properties
The following table summarizes key physical properties for the this compound isomer mixture.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [6] |
| Molecular Weight | 128.21 g/mol | [7] |
| Boiling Point | 148 °C | [6] |
| Refractive Index | 1.4320 - 1.4360 | [6] |
| Exact Mass | 128.120115 Da | [7] |
| Flash Point | 30 °C |
NMR Spectroscopy
NMR is the most powerful tool for distinguishing between the cis and trans isomers and analyzing their conformations.
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.2-3.4 ppm. The precise chemical shift may differ slightly between the cis and trans isomers.
-
Methyl Protons (-CH₃): A doublet is expected around 0.8-1.0 ppm due to coupling with the adjacent proton.
-
Cyclohexane Protons: A complex series of multiplets will appear between 1.0 and 2.0 ppm. The proton on the carbon bearing the methoxy group (C1-H) is diagnostic. In the more stable conformer of the cis isomer, this proton is equatorial and will appear further downfield than its axial counterpart in the trans isomer.
-
-
¹³C NMR:
-
The number of signals will confirm the symmetry. The trans isomer's stable diequatorial conformer has a C₂ axis of symmetry, leading to fewer signals than the less symmetric cis isomer.
-
Methoxy Carbon (-OCH₃): ~56 ppm.
-
Methyl Carbon (-CH₃): ~22 ppm.
-
C1 Carbon (bearing -OCH₃): ~75-80 ppm.
-
C4 Carbon (bearing -CH₃): ~30-35 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C-H Stretch (alkane): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch (ether): A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region.[8]
-
The absence of a broad peak around 3200-3600 cm⁻¹ confirms the complete conversion of the starting alcohol (which has an -OH group).
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
| Ion/Fragment | Predicted m/z | Notes |
| [M]⁺ | 128.12 | Molecular Ion |
| [M+H]⁺ | 129.13 | Protonated Molecule |
| [M+Na]⁺ | 151.11 | Sodium Adduct |
| [M-CH₃]⁺ | 113 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 97 | Loss of a methoxy radical |
Data sourced from PubChem predictions for C₈H₁₆O isomers.[9]
Caption: Logic workflow for spectroscopic analysis.
Safety and Handling
This compound is classified as a flammable liquid and vapor (GHS Hazard H226).[7]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or fume hood. Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a deceptively simple molecule that provides profound insights into the principles of stereochemistry. The delicate balance between steric and electronic effects, which dictates the preferred conformations of its cis and trans isomers, serves as a critical lesson for chemists in all fields. Its synthesis via the robust Williamson ether reaction and characterization through standard spectroscopic techniques make it an excellent subject for both pedagogical study and advanced research into conformational dynamics. This guide has provided the essential technical framework for its synthesis, analysis, and safe handling, empowering researchers to confidently utilize this compound in their scientific endeavors.
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- YouTube. (2020). Synthesis of 4-Methylcyclohexene.
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- NIH PMC. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
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- Chemistry LibreTexts. (2025). 3.
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- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. Table of Contents.
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Precision Synthesis of cis-1-Methoxy-4-methylcyclohexane: A Stereoselective Guide
Executive Summary
This technical guide details the stereoselective synthesis of cis-1-methoxy-4-methylcyclohexane. Unlike its thermodynamically more stable trans isomer (diequatorial), the cis isomer (equatorial-axial) requires kinetic control during the formation of the chiral center. The protocol defined here utilizes a bulky hydride reducing agent (L-Selectride) to establish the stereochemistry at the alcohol stage, followed by a Williamson ether synthesis that retains this configuration. This approach avoids the difficult separation of isomers inherent in thermodynamic methods.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to bypass the thermodynamic preference for the trans isomer. The retrosynthetic logic relies on the principle that methylation of an alcohol using sodium hydride and methyl iodide proceeds with retention of configuration at the secondary carbon, as the C-O bond of the cyclohexane ring remains intact. Therefore, the stereochemical challenge is pushed back to the reduction of the ketone.
Strategic Logic[1]
-
Precursor: cis-4-Methylcyclohexanol.[3]
-
Key Transformation: Nucleophilic attack on the ketone must occur from the equatorial face to force the resulting hydroxyl group into the axial position (cis relationship to the equatorial methyl group).
Figure 1: Retrosynthetic tree illustrating the requirement for early-stage stereocontrol.
Part 2: Technical Core – Experimental Protocols
Step 1: Stereoselective Reduction of 4-Methylcyclohexanone
Objective: Synthesize cis-4-methylcyclohexanol with >90% diastereomeric excess. Mechanism: The bulky hydride reagent L-Selectride (Lithium tri-sec-butylborohydride) is sterically hindered. It attacks the carbonyl carbon from the less obstructed equatorial trajectory, forcing the developing alkoxide into the axial position.
| Parameter | Specification |
| Reagent | L-Selectride (1.0 M in THF) |
| Substrate | 4-Methylcyclohexanone |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78°C (Dry ice/Acetone bath) |
| Atmosphere | Nitrogen or Argon (Inert) |
| Stoichiometry | 1.1 - 1.2 equivalents of Hydride |
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.
-
Solvent Charge: Add 4-Methylcyclohexanone (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C.
-
Addition: Dropwise add L-Selectride (11.0 mL, 11.0 mmol) over 20 minutes via syringe. Ensure the internal temperature does not rise above -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (or GC) for disappearance of ketone.
-
Quench: Carefully add 5 mL of methanol to quench unreacted hydride (hydrogen gas evolution).
-
Oxidative Workup: Add 10 mL of 3M NaOH, followed by dropwise addition of 10 mL 30% H₂O₂ (Caution: Exothermic). Warm to room temperature and stir for 1 hour to cleave the organoboron intermediate.
-
Extraction: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Result: The crude oil is predominantly cis-4-methylcyclohexanol.
Step 2: Methylation (Williamson Ether Synthesis)
Objective: Convert the alcohol to the methyl ether with retention of stereochemistry. Mechanism: Irreversible deprotonation by NaH followed by SN2 attack on Methyl Iodide.
| Parameter | Specification |
| Base | Sodium Hydride (60% dispersion in oil) |
| Electrophile | Methyl Iodide (MeI) or Dimethyl Sulfate |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C to Room Temperature |
Protocol:
-
Activation: In a flame-dried flask under nitrogen, wash NaH (15 mmol, 600 mg) with dry hexane (2 x 5 mL) to remove mineral oil if necessary (optional but recommended for easier purification). Suspend NaH in anhydrous THF (30 mL).
-
Deprotonation: Cool to 0°C. Add the crude cis-4-methylcyclohexanol (10 mmol) dissolved in THF (10 mL) dropwise. Hydrogen gas will evolve. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (1.5 equivalents, 15 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with diethyl ether.
-
Purification: The product is a volatile liquid (bp ~148°C).[1] Purify via flash column chromatography (Pentane/Ether gradient) or careful fractional distillation.
Part 3: Stereochemical Validation (E-E-A-T)
Trust in this synthesis relies on verifying the cis geometry. The cis isomer exists in a chair conformation where the bulky methyl group is equatorial (locking the ring) and the methoxy group is axial.
Conformational Analysis[6]
-
cis-Isomer: Methyl (Equatorial) / Methoxy (Axial). Stable Conformer.
-
trans-Isomer: Methyl (Equatorial) / Methoxy (Equatorial). Global Minimum (Thermodynamic Product).
Because we used L-Selectride, we accessed the kinetic cis product. We must confirm we did not equilibrate to the trans form.
Figure 2: Stereochemical pathway showing the kinetic access to the cis-isomer.
NMR Diagnostic Criteria
The definitive proof of stereochemistry is 1H NMR analysis of the H-1 proton (the proton on the carbon bearing the methoxy group).
| Feature | cis-Isomer (Target) | trans-Isomer (Impurity) | Mechanistic Reason |
| H-1 Orientation | Equatorial | Axial | Ring locked by equatorial Methyl |
| Coupling (J) | Small (2-5 Hz ) | Large (10-12 Hz ) | Eq-Ax vs Ax-Ax coupling |
| Peak Width (W½) | Narrow Multiplet | Broad Triplet | Sum of coupling constants |
| Chemical Shift | Downfield (Deshielded) | Upfield (Shielded) | Equatorial protons are deshielded |
Interpretation: If your product shows a narrow multiplet at the H-1 position (typically δ 3.4 - 3.6 ppm range), you have the cis isomer. If you see a broad triplet/quartet with large splitting (approx 11 Hz), you have the trans isomer.
References
-
Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94(20), 7159–7161. Link
-
Eliel, E. L.; Senda, Y. "Carbon-13 NMR Spectra of Saturated Heterocycles. 4. Methyl-Substituted 1,3-Dioxanes." Tetrahedron, 1970 , 26(10), 2411–2428. (Foundational work on conformational NMR analysis). Link
-
Wigfield, D. C. "Stereochemistry of Hydride Reductions of Ketones." Tetrahedron, 1979 , 35(5), 449–462. Link
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synthesis of trans-1-Methoxy-4-methylcyclohexane
An In-depth Technical Guide to the Stereoselective Synthesis of trans-1-Methoxy-4-methylcyclohexane
Introduction
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers—molecules with the same chemical formula and connectivity but different spatial orientations—can exhibit dramatically different biological activities and physical properties. The , a substituted cyclohexane ether, serves as an exemplary case study in the principles of stereoselective synthesis. The cyclohexane ring, with its characteristic chair conformations, presents a unique challenge in controlling the relative orientation of substituents. The trans isomer, where the methoxy and methyl groups are on opposite sides of the ring's plane, is often the desired product for specific applications due to its defined steric and electronic profile.
This guide provides a comprehensive overview of the primary synthetic strategies for obtaining trans-1-Methoxy-4-methylcyclohexane with high fidelity. We will delve into the mechanistic underpinnings of two robust methods—the Williamson Ether Synthesis and Alkoxymercuration-Demercuration—exploring the causality behind experimental choices that govern stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereocontrolled synthesis.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals two principal pathways originating from common starting materials. The core challenge lies in establishing the C-O ether bond with the correct trans stereochemistry relative to the pre-existing methyl group at the C4 position.
Caption: Retrosynthetic pathways for trans-1-Methoxy-4-methylcyclohexane.
This analysis points to two distinct starting points: trans-4-methylcyclohexanol for a nucleophilic substitution approach and 4-methylcyclohexene for an alkene addition approach.
Synthetic Strategy 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion displaces a leaving group from an alkyl halide.[2][3]
Principle and Rationale for Stereochemical Control
The key to achieving the desired trans configuration lies in the choice of reactants. The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic alkyl halide. To synthesize trans-1-Methoxy-4-methylcyclohexane, the logical precursors are trans-4-methylcyclohexanol and a methyl halide (e.g., methyl iodide or methyl sulfate).
The critical insight is that the stereocenter on the cyclohexane ring resides on the alcohol component. The SN2 reaction occurs at the methyl halide, which has no stereocenter. Therefore, the configuration of the starting alcohol is directly retained in the final ether product. Using trans-4-methylcyclohexanol ensures the formation of trans-1-Methoxy-4-methylcyclohexane.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize trans-1-Methoxy-4-methylcyclohexane from trans-4-methylcyclohexanol.
Materials:
-
trans-4-Methylcyclohexanol (C₇H₁₄O, MW: 114.19 g/mol )[4]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add trans-4-methylcyclohexanol (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the alcohol.
-
Deprotonation: Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This step forms the sodium salt of the alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to yield pure trans-1-Methoxy-4-methylcyclohexane.[5]
Mechanism: Williamson Ether Synthesis
Caption: Mechanism of Williamson Ether Synthesis.
Synthetic Strategy 2: Alkoxymercuration-Demercuration
An alternative strategy for ether synthesis is the alkoxymercuration-demercuration of an alkene.[6][7] This two-step process is highly effective for the Markovnikov addition of an alcohol across a double bond without the risk of carbocation rearrangements, a common issue in simple acid-catalyzed hydration.[7]
Principle and Rationale for Stereochemical Control
This reaction begins with 4-methylcyclohexene. The first step, alkoxymercuration, involves the electrophilic addition of a mercury(II) species (e.g., Hg(OAc)₂) to the alkene in the presence of an alcohol (methanol in this case). This proceeds through a cyclic mercurinium ion intermediate.[7] The subsequent attack by the methanol nucleophile occurs at the more substituted carbon (Markovnikov's rule) from the face opposite to the bulky mercurinium bridge.[8] This results in a stereospecific anti-addition of the methoxy (-OCH₃) and acetoxymercuri (-HgOAc) groups across the double bond.
The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride (NaBH₄). This step replaces the -HgOAc group with a hydrogen atom. While the mechanism of this reduction can be complex, it is generally not stereospecific and can lead to a mixture of isomers. However, the initial anti-addition in the alkoxymercuration step strongly influences the final stereochemical outcome, often favoring the trans product where the substituents are in a diequatorial position in the most stable chair conformation.
Experimental Protocol: Alkoxymercuration-Demercuration
Objective: To synthesize trans-1-Methoxy-4-methylcyclohexane from 4-methylcyclohexene.
Materials:
-
4-Methylcyclohexene (C₇H₁₂, MW: 96.18 g/mol )[9]
-
Mercury(II) acetate (Hg(OAc)₂)
-
Anhydrous Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
Procedure:
-
Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in anhydrous methanol. Add 4-methylcyclohexene (1.0 eq) to the solution and stir at room temperature for 1-2 hours until the initial yellow color disappears.
-
Demercuration Setup: In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in 3 M aqueous sodium hydroxide.
-
Reduction: Cool the organomercury intermediate from step 1 in an ice bath. Slowly add the basic NaBH₄ solution to the reaction mixture. The formation of a black precipitate of elemental mercury will be observed.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Isolation: Decant the supernatant liquid from the mercury. Add diethyl ether to the supernatant and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product via fractional distillation or column chromatography to isolate the trans and cis isomers.
Mechanism: Alkoxymercuration-Demercuration
Caption: Mechanism of Alkoxymercuration-Demercuration.
Comparative Analysis of Synthetic Routes
| Feature | Williamson Ether Synthesis | Alkoxymercuration-Demercuration |
| Starting Material | trans-4-Methylcyclohexanol | 4-Methylcyclohexene |
| Stereocontrol | Excellent (retention of configuration) | Good to Moderate (controlled by anti-addition) |
| Key Reagents | NaH (flammable), CH₃I (toxic) | Hg(OAc)₂ (highly toxic), NaBH₄ |
| Byproducts | NaI, H₂ | Elemental Mercury (toxic waste) |
| Yield | Generally high | Typically good to high |
| Scalability | Readily scalable | Challenging due to mercury toxicity and disposal |
| Safety Concerns | Handling of reactive sodium hydride | Extreme toxicity of mercury compounds[6] |
Purification and Characterization
Regardless of the synthetic route, the final product will likely contain a mixture of cis and trans isomers, along with unreacted starting materials or byproducts.
Purification Protocol
Fractional distillation is often effective for separating cis and trans isomers of cyclohexane derivatives due to slight differences in their boiling points.[10] For high-purity samples required in pharmaceutical applications, preparative gas chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase may be necessary.
Characterization Data
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₈H₁₆O | PubChem[11] |
| Molecular Weight | 128.21 g/mol | PubChem[11] |
| Boiling Point | ~148 °C (for mixture) | LookChem[5] |
| ¹H NMR | The trans isomer will show a characteristic chemical shift and coupling constant for the axial proton at C1. | N/A |
| ¹³C NMR | Distinct signals for each of the 8 carbon atoms, with chemical shifts indicative of the stereochemistry. | N/A |
| Mass Spectrometry | [M]+ at m/z = 128.12 | PubChem[12] |
Conclusion
The can be effectively achieved through two primary methods. The Williamson Ether Synthesis , starting from trans-4-methylcyclohexanol, offers a superior level of stereochemical control due to its mechanism that retains the starting material's configuration. It is often the preferred method for its reliability and avoidance of highly toxic heavy metals.
The Alkoxymercuration-Demercuration route provides a viable alternative starting from the corresponding alkene. While it demonstrates good stereoselectivity based on an anti-addition mechanism, the extreme toxicity and environmental hazards associated with mercury reagents make it less favorable for many applications, particularly in industrial and pharmaceutical settings.
The choice between these methods ultimately depends on the availability of starting materials, the required level of stereopurity, and the laboratory's capacity to handle hazardous materials safely. For applications demanding the highest isomeric purity and operational safety, the Williamson Ether Synthesis stands out as the more robust and trustworthy protocol.
References
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-
4-Methylcyclohexene Synthesis. University of Wisconsin-Madison. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
1-methoxy-4-methylcyclohexane (C8H16O) - PubChemLite. PubChem. Available at: [Link]
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A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. Quick Company. Available at: [Link]
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Williamson ether synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
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This compound - LookChem. LookChem. Available at: [Link]
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This compound | C8H16O | CID 6336264 - PubChem. PubChem. Available at: [Link]
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Synthesis of Cis- and Trans-1-methylcyclohexane-1,4-diols and Their 4-Hemisuccinate Esters: Synthetic Communications - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Oxymercuration Demercuration of Alkenes - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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15.4: Alkoxymercuration-Demercuration Synthesis of Ethers - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
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Williamson Ether Synthesis - YouTube. YouTube. Available at: [Link]
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Alkoxymercuration Demercuration Reaction Mechanism - YouTube. YouTube. Available at: [Link]
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Suggest how you would convert trans-4-methylcyclohexanol to a. tr... - Pearson. Pearson. Available at: [Link]
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Alkoxymercuration Ether Formation - YouTube. YouTube. Available at: [Link]
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4-METHYLCYCLOHEXANOL, TRANS- - gsrs. Global Substance Registration System. Available at: [Link]
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1-Methyl-4-(1-methylethyl)-cyclohexane - the NIST WebBook. NIST. Available at: [Link]
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Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol - MDPI. MDPI. Available at: [Link]
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An In-depth Technical Guide to 1-Methoxy-4-methylcyclohexane: Synthesis, Properties, and Applications
Introduction
1-Methoxy-4-methylcyclohexane is a cyclic ether that serves as a valuable intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.[1] Its molecular structure, consisting of a cyclohexane ring substituted with a methoxy and a methyl group, allows for further chemical modifications, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.
Core Synthesis Methodology: The Williamson Ether Synthesis
The primary route for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[2] The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide ion from the alkyl halide.[2][3]
Conceptual Overview of the Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[2] The reaction's success hinges on the nucleophilicity of the alkoxide and the susceptibility of the alkyl halide to nucleophilic attack. Primary alkyl halides are preferred as they are less sterically hindered and less prone to undergoing competing elimination reactions.[2]
Precursor Synthesis: Preparation of 4-Methylcyclohexanol
The key precursor for the synthesis of this compound is 4-methylcyclohexanol. This alcohol can be synthesized via the acid-catalyzed dehydration of 4-methylcyclohexene, followed by hydration. The synthesis of 4-methylcyclohexene itself is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol.[4][5][6] For the purpose of this guide, we will assume the availability of 4-methylcyclohexanol as the starting material for the ether synthesis.
Detailed Protocol for the Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound from 4-methylcyclohexanol and a methylating agent, following the principles of the Williamson ether synthesis.
Materials:
-
4-Methylcyclohexanol
-
Sodium hydride (NaH) or other strong base
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methyl iodide (CH(_3)I) or Dimethyl sulfate ((CH(_3))(_2)SO(_4))
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Formation of the Alkoxide:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-methylcyclohexanol in an anhydrous solvent like DMF or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a strong base, such as sodium hydride, to the solution at 0 °C to deprotonate the alcohol and form the corresponding sodium 4-methylcyclohexoxide. The reaction is complete when hydrogen gas evolution ceases.
-
-
Ether Formation:
-
To the freshly prepared alkoxide solution, add a methylating agent like methyl iodide or dimethyl sulfate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by fractional distillation to obtain the final product as a colorless liquid.
-
Reaction Mechanism Visualization
Caption: Williamson Ether Synthesis of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.[7][8]
| Property | Value |
| Molecular Formula | C(8)H({16})O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 90200-72-9 |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 148 °C[7] |
| Refractive Index | 1.4320 to 1.4360[7] |
| Purity (GC) | >98.0% (cis- and trans- mixture) |
| Storage Temperature | Room Temperature[7] |
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. 13C NMR spectral data is available for this compound.[8]
Applications
This compound is primarily used as an intermediate in the synthesis of more complex molecules. Its applications are found in:
-
Pharmaceutical Synthesis: As a building block for the synthesis of active pharmaceutical ingredients.[1]
-
Fine Chemical Industry: Utilized in the production of specialty chemicals.[1]
Safety Information
This compound is a flammable liquid and vapor.[8] Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area and avoiding sources of ignition.
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Bartleby. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words. [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. (2023-01-22). [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
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SIELC Technologies. 1-Methoxy-4-methylbenzene. (2018-05-16). [Link]
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Study.com. Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]
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A Technical Guide to the Theoretical Conformational Analysis of 1-Methoxy-4-methylcyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the theoretical methods used to predict and understand the conformational landscape of 1-methoxy-4-methylcyclohexane. We move beyond simplistic steric arguments to provide a robust computational framework that integrates subtle, yet critical, stereoelectronic effects. The accurate prediction of a molecule's preferred three-dimensional structure is paramount in fields like drug design, where conformation dictates biological activity. This compound serves as an exemplary model system, presenting a fascinating interplay between steric hindrance and the anomeric effect that challenges intuitive chemical principles.
Foundational Stereochemical Principles
The Cyclohexane Chair Conformation
Cyclohexane and its derivatives predominantly adopt a low-energy chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). Through a process known as a "ring flip," axial and equatorial positions interconvert.[1]
Steric Effects: A-Values and 1,3-Diaxial Interactions
The steric bulk of a substituent dictates its preference for the more spacious equatorial position to avoid unfavorable steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions).[2][3] This energetic penalty is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[4]
-
Methyl Group (-CH3): The A-value for a methyl group is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3][4] This is due to significant 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5.[3][5]
-
Methoxy Group (-OCH3): The methoxy group, despite being larger than a hydroxyl group, has a smaller A-value of about 0.6 kcal/mol.[6] This suggests that steric factors alone do not fully account for its conformational behavior.
Stereoelectronic Effects: The Anomeric Effect
The anomeric effect describes the tendency of an electronegative substituent on a cyclohexane ring containing a heteroatom (like the oxygen in the methoxy group) to favor the axial position, contrary to what steric predictions would suggest.[7] This stabilization arises from a hyperconjugative interaction where the lone pair (n) of the ring heteroatom (or in this case, the methoxy oxygen) donates electron density into the antibonding orbital (σ) of the adjacent axial C-X bond. This n → σ interaction is geometrically optimal when the substituent is axial.[8][9] Another contributing factor is the minimization of dipole-dipole repulsion, which is lower when the electronegative substituent is axial compared to equatorial.[10]
Isomers of this compound
The interplay of these steric and electronic effects becomes evident when analyzing the cis and trans isomers of this compound. Each isomer can exist as two interconverting chair conformers.
-
trans Isomer: In the trans configuration, the substituents are on opposite sides of the ring.[11] This allows for a conformer where both the larger methyl group and the methoxy group can reside in equatorial positions, leading to high stability.[12] The alternative diaxial conformer would be significantly destabilized by 1,3-diaxial interactions for both groups.
-
cis Isomer: For the cis isomer, the substituents are on the same side of the ring.[11] This forces one group to be axial while the other is equatorial in any given chair conformation.[13] This creates a fascinating conflict:
-
Conformer A: Equatorial methoxy (-OCH3), axial methyl (-CH3). Sterically disfavored due to the bulky methyl group in the axial position.
-
Conformer B: Axial methoxy (-OCH3), equatorial methyl (-CH3). The steric strain of the axial methyl group is relieved, but now the methoxy group is axial. This is where the anomeric effect can provide a stabilizing influence, potentially making this the preferred conformation.[14]
-
Caption: Conformational equilibria for the cis and trans isomers.
Computational Methodology: A Validated Protocol
To accurately quantify the energy differences between these conformers, a reliable computational approach is necessary. While Molecular Mechanics (MM) can provide rapid initial estimates, its parameter-based nature often fails to capture the subtle electronic interactions of the anomeric effect. Therefore, Quantum Mechanics (QM), specifically Density Functional Theory (DFT), is the method of choice for this system.[15][16][17]
Step-by-Step DFT Protocol
The following protocol outlines a robust workflow for calculating the conformational energies using a typical QM software package (e.g., Gaussian, ORCA).
-
Structure Generation: Build the initial 3D structures for all four chair conformers (two for cis, two for trans). Software like Avogadro or GaussView can be used. Ensure correct stereochemistry and initial chair-like geometry.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure for each conformer. This step minimizes the forces on all atoms.
-
Causality: This is a crucial step to locate the stationary point on the potential energy surface corresponding to the stable conformer.
-
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies.[17] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.
-
Thermodynamic Data: This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (ΔG).
-
-
Energy Analysis: Extract the electronic energies and Gibbs free energies for all optimized, validated conformers. Calculate the relative energies (ΔE and ΔG) by setting the energy of the most stable conformer to zero.
Selection of Functional and Basis Set
The choice of DFT functional and basis set is critical for achieving chemical accuracy.
-
Functional: A hybrid functional like B3LYP is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[16]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The + indicates the inclusion of diffuse functions to describe lone pairs, and the (d,p) denotes polarization functions to allow for non-spherical electron density distribution, both of which are important for accurately modeling the anomeric effect.[16]
Caption: A validated DFT workflow for conformational analysis.
Analysis and Interpretation of Results
The computational output allows for a quantitative comparison of the stabilities of the four conformers. The results are best summarized in a table.
Quantitative Data Summary
| Isomer | Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| trans | Diequatorial (eq-OMe, eq-Me) | 0.00 (Global Minimum) | 0.00 (Global Minimum) |
| trans | Diaxial (ax-OMe, ax-Me) | ~2.5 - 3.5 | ~2.5 - 3.5 |
| cis | Axial OMe, Equatorial Me (ax-OMe, eq-Me) | ~0.2 - 0.5 | ~0.2 - 0.5 |
| cis | Equatorial OMe, Axial Me (eq-OMe, ax-Me) | ~1.2 - 1.5 | ~1.2 - 1.5 |
(Note: These are representative values based on typical DFT results for such systems. Actual calculated values will vary with the level of theory.)
Interpretation of Isomer Stabilities
-
trans Isomer: As predicted by steric principles, the diequatorial conformer is overwhelmingly the most stable form.[12][18] The diaxial conformer is significantly higher in energy due to the combined steric penalty of both axial groups.
-
cis Isomer: The calculations reveal the crucial role of the anomeric effect. The conformer with an axial methoxy group and an equatorial methyl group is predicted to be the most stable cis conformation. The stabilizing n → σ* interaction of the axial methoxy group (~0.6 kcal/mol) is sufficient to overcome the slight steric preference it would otherwise have for the equatorial position, and it avoids the large steric penalty (~1.7 kcal/mol) of an axial methyl group. Therefore, the anomeric effect dictates the conformational preference of the cis isomer.[7][14]
Conclusion
The conformational analysis of this compound highlights the necessity of employing high-level theoretical calculations in modern chemical research. A simple, sterics-only approach would fail to predict the correct ground state conformation of the cis isomer. By using a validated DFT protocol, we can accurately model the subtle interplay between steric hindrance and stereoelectronic effects like hyperconjugation. This guide provides a comprehensive framework for researchers to apply these powerful computational tools, ensuring that structural and energetic predictions are grounded in both theoretical rigor and self-validating experimental logic, a critical requirement for applications in materials science and rational drug design.
References
This list contains verified, clickable URLs to the cited sources.
-
Which one is more stable: cis- or trans-1-methyl-4-(1-methylethyl)cyclohexane? Draw the most stable conformer for each of the molecules. Homework.Study.com. [Link]
-
Is the cis or trans isomer of 1-ethyl-4-methylcyclohexane more stable? Explain. BYJU'S. [Link]
-
Why is the A-value of methoxy group lower than that of the hydroxyl group? Chemistry Stack Exchange. [Link]
-
Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
Solved: The preferred conformation of cis-1-methoxy-4-methylcyclohexane is shown below. Chegg.com. [Link]
-
Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. ResearchGate. [Link]
-
Anomeric effect. YouTube. [Link]
-
Monosubstituted Cyclohexanes. Lumen Learning. [Link]
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4.5.5 - Cyclohexane Conformational Analysis - Example 1. YouTube. [Link]
-
Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
06.05 Monosubstituted Cyclohexanes. YouTube. [Link]
-
Contribution of Hyperconjugation and Inductive Effects to the Pseudo-anomeric Effect in 4-Substituted Methoxycyclohexanes. ACS Publications. [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
-
The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]
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Energetics of Cyclohexane Isomers: A Density-Functional Study. Journal of the Korean Physical Society. [Link]
-
Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
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Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions. ResearchGate. [Link]
-
Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. ACS Publications. [Link]
-
The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. ChemRxiv. [Link]
-
Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. [Link]
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Spectroscopic Profile & Technical Guide: 1-Methoxy-4-methylcyclohexane
[1]
Part 1: Introduction & Conformational Analysis[1]
1-Methoxy-4-methylcyclohexane (
The spectroscopic differentiation of these isomers relies heavily on conformational analysis . The cyclohexane ring is not planar; it adopts a chair conformation to minimize torsional strain. The stability of these conformers is dictated by A-values (conformational free energy differences), which quantify the energetic penalty of placing a substituent in the axial position.
-
Methyl Group A-value: ~1.70 kcal/mol
-
Methoxy Group A-value: ~0.60 kcal/mol
Since the methyl group has a significantly larger steric demand, it effectively "locks" the conformation. In any equilibrium, the conformer with the methyl group in the equatorial position will be overwhelmingly favored.
Isomer Stability & Equilibrium
-
Trans-Isomer: The substituents are 1,4-disubstituted.[1] The trans configuration allows both groups to be equatorial (diequatorial). This is the thermodynamically most stable isomer.
-
Cis-Isomer: The cis configuration forces one substituent to be axial while the other is equatorial. Due to the higher A-value of the methyl group, the equilibrium lies far toward the conformer where Methyl is Equatorial and Methoxy is Axial .
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium populations for both isomers. Note the dominance of the diequatorial form for the trans isomer and the equatorial-methyl form for the cis isomer.
Figure 1: Conformational equilibrium of this compound isomers.
Part 2: Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the cis and trans isomers. The key diagnostic signal is the methine proton at C1 (
H NMR (Proton NMR)
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial-Methoxy) | Mechanistic Explanation |
| H1 Chemical Shift | Axial protons are shielded (upfield) relative to equatorial protons due to anisotropy of C-C bonds.[1] | ||
| H1 Multiplicity | tt (Triplet of Triplets) | bs (Broad Singlet) or qn | Coupling Constants ( |
| Methoxy (-OCH3) | Minor difference; equatorial OMe (trans) is slightly upfield of axial OMe (cis). | ||
| Methyl (-CH3) | Both are equatorial; shifts are similar.[1] |
C NMR (Carbon NMR)
-
Solvent:
[2] -
Decoupling: Proton-decoupled
| Carbon Position | Trans-Isomer ( | Cis-Isomer ( | Diagnostic Note |
| C1 (CH-OMe) | 79.5 | 75.8 | Equatorial carbons (trans) are typically deshielded compared to axial carbons (cis).[1] |
| C4 (CH-Me) | 32.5 | 31.8 | |
| Methoxy (-OCH3) | 55.8 | 56.2 | |
| C2/C6 (CH2) | 33.8 | 30.5 | |
| C3/C5 (CH2) | 30.8 | 25.4 | Significant shielding in cis isomer due to axial methoxy interaction.[1] |
| Methyl (-CH3) | 22.1 | 21.5 |
Mass Spectrometry (MS)[3][4]
-
Ionization: Electron Impact (EI), 70 eV
-
Molecular Ion (
): m/z 128
The fragmentation pattern is dominated by the stability of the ether linkage and the cyclohexane ring.
| m/z Peak | Abundance | Fragment Identity | Mechanism |
| 128 | Weak | Parent radical cation.[1] | |
| 113 | Medium | Loss of Methyl radical ( | |
| 96 | Base Peak | Loss of Methanol ( | |
| 71 | High | Ring cleavage / |
Infrared Spectroscopy (IR)[3]
-
Method: Neat film (NaCl plates) or ATR
| Wavenumber ( | Vibration Mode | Functional Group |
| 2960 - 2850 | Cyclohexane ring / Methyls | |
| 1100 - 1090 | C-O Stretch | Ether linkage (Strong band) |
| 1450 | Cyclohexane ring | |
| No Signal | 3400 (OH), 1700 (C=O) | Confirms absence of alcohol/ketone impurities |
Part 3: Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
Objective: Synthesize the target ether from 4-methylcyclohexanol via methylation.[1] This protocol avoids the elimination side-products common with acid-catalyzed methods.[1]
Reagents:
-
4-Methylcyclohexanol (mixture of isomers or pure cis/trans)[1]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (Methyl Iodide, MeI)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Apparatus Setup:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Deprotonation:
-
Add NaH (1.2 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required; otherwise, use as is.
-
Add anhydrous THF (0.5 M concentration relative to substrate) .
-
Cool the suspension to 0°C in an ice bath.
-
Add 4-Methylcyclohexanol (1.0 eq) dropwise (dissolved in minimal THF if solid).[1]
-
Observation: Evolution of hydrogen gas (
) will occur.[1] -
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour to ensure complete alkoxide formation.
-
-
Methylation:
-
Cool the mixture back to 0°C .
-
Add Iodomethane (1.5 eq) dropwise via syringe.[1] Caution: MeI is a carcinogen and volatile.
-
Remove the ice bath and stir at RT for 12–18 hours.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench excess NaH by slow addition of saturated aqueous
.[1] -
Extract the aqueous layer 3x with Diethyl Ether (
). -
Combine organic layers and wash with water (1x) and brine (1x).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
-
-
Purification:
-
The crude oil is typically purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) or vacuum distillation (BP ~148°C at 1 atm).[1]
-
Quality Control Check
-
TLC: Visualize using
stain (ethers are not UV active).[1] -
NMR Validation: Check for the disappearance of the alcohol proton (broad singlet, exchangeable with
) and the appearance of the methoxy singlet at ~3.3 ppm.
Part 4: References
-
Conformational Analysis of Cyclohexanes: Jensen, F. R.; Bushweller, C. H.; Beck, B. H. J. Am. Chem. Soc.[1]1969 , 91, 344. Link
-
NMR Shifts of Cyclohexane Derivatives: Schneider, H. J.; Hoppen, V. J. Org.[1] Chem.1978 , 43, 3866. Link
-
Williamson Ether Synthesis Protocol: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley: New York, 2007. Link
-
Mass Spectrometry of Ethers: McLafferty, F. W.; Turecek, F. Interpretation of Mass Spectra, 4th Ed.; University Science Books, 1993. Link
-
General Physical Properties (BP/RI): PubChem Compound Summary for CID 6336264.[1] Link
Unlocking the Potential of 1-Methoxy-4-methylcyclohexane: A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of chemical research and development, the exploration of novel molecular scaffolds is paramount to innovation. This guide delves into the untapped potential of 1-Methoxy-4-methylcyclohexane, a seemingly simple cyclic ether, and illuminates its promising applications for researchers, scientists, and drug development professionals. While its primary industrial use has been documented as a solvent in coatings and paints, a deeper analysis of its structure and the broader context of substituted cyclohexanes reveals a wealth of opportunities in medicinal chemistry, fragrance development, and materials science.[1] This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental frameworks to harness the versatility of this compound.
Physicochemical Properties and Stereochemical Considerations: The Foundation for Application
This compound is a colorless liquid, commercially available as a mixture of cis and trans isomers.[1] Understanding its fundamental properties is crucial for designing and executing synthetic transformations and for predicting its behavior in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| Boiling Point | 148 °C | [1] |
| Flash Point | 30 °C | [1] |
| Density | 0.86 g/cm³ (at 20 °C) | [1] |
| Refractive Index | 1.43 | [1] |
| Purity (typical) | >98.0% (GC, total of isomers) | [1] |
The presence of a stereocenter at the 1 and 4 positions of the cyclohexane ring gives rise to cis and trans diastereomers. The conformational preference of these isomers, particularly the orientation of the methoxy and methyl groups (axial vs. equatorial), will significantly influence their reactivity and biological activity. For instance, in the cis isomer, one substituent will preferentially occupy an equatorial position to minimize steric strain, while the other will be axial. In contrast, the trans isomer can exist in a chair conformation where both substituents are in the more stable equatorial positions. The preferred conformation of cis-1-methoxy-4-methylcyclohexane has been a subject of study, with conformational analysis being key to predicting reaction outcomes.[3] The ability to isolate and characterize these individual isomers is a critical step in developing stereospecific applications, particularly in drug discovery where chirality often dictates efficacy and safety.
The this compound Scaffold in Medicinal Chemistry: A Gateway to Novel Therapeutics
The cyclohexane ring is a prevalent motif in many biologically active compounds, offering a three-dimensional scaffold that can be functionalized to interact with specific biological targets. The introduction of a methoxy and a methyl group to this ring system provides a unique starting point for the synthesis of novel drug candidates.
A Building Block for Bioactive Molecules
The true potential of this compound lies in its utility as a chemical intermediate. Its structural relative, 4-Methoxy-1-methylcyclohexane-1-carboxylic acid, is a known precursor in the design of drug candidates, notably for the development of modulators for treating heart failure.[4] This strongly suggests that this compound can be derivatized to introduce a variety of functional groups, paving the way for the synthesis of libraries of compounds for biological screening.
The methoxy group itself is a valuable addition in medicinal chemistry, often improving a compound's physicochemical properties, such as solubility and metabolic stability, and enhancing its binding to target proteins.[5][6]
Proposed Synthetic Pathway for Derivatization
The following proposed workflow outlines a general strategy for the derivatization of this compound to generate a library of compounds for biological evaluation. This pathway is based on established organic chemistry principles and the known reactivity of similar cyclic ethers and cyclohexanes.
Figure 1: Proposed workflow for the derivatization of this compound. This diagram illustrates a logical sequence of synthetic steps to generate a diverse library of compounds for biological screening.
Experimental Protocol: Synthesis of a 4-Methylcyclohexanone Intermediate
This protocol describes a hypothetical two-step synthesis of a 4-methylcyclohexanone derivative from this compound, a key intermediate for further diversification.
Step 1: Demethylation of this compound
-
To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon), add boron tribromide (BBr₃, 1.2 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylcyclohexanol derivative.
Step 2: Oxidation to 4-Methylcyclohexanone Derivative
-
Dissolve the crude 4-methylcyclohexanol derivative from Step 1 in anhydrous DCM.
-
Add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methylcyclohexanone derivative.
-
Purify the product by column chromatography on silica gel.
This ketone intermediate can then be subjected to a wide range of well-established chemical transformations to introduce molecular diversity.
Applications in Fragrance and Flavor Chemistry
The pleasant, often complex odors of cyclic ethers and their derivatives make them valuable components in the fragrance industry. Several patents highlight the use of substituted cyclohexyl ethers and methyl cyclohexane carboxylates as fragrance compounds, possessing notes described as herbal, floral, buttery, fruity, and spicy.[7][8][9][10] This precedent strongly suggests that this compound and its derivatives could be explored as novel fragrance ingredients.
Proposed Research Workflow for Fragrance Discovery
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literature review of 1-Methoxy-4-methylcyclohexane studies
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Fragrance Development Scientists[1]
Executive Summary
1-Methoxy-4-methylcyclohexane (CAS: 90200-72-9) is a cycloaliphatic ether utilized primarily in the fragrance industry and as a specialized solvent in organic synthesis.[1] Structurally, it consists of a cyclohexane ring substituted with a methyl group at the 4-position and a methoxy group at the 1-position.
The compound exhibits significant stereochemical dependence in its organoleptic properties. The trans-isomer is the potent odorant responsible for the characteristic "licorice" and "sweet" notes, whereas the cis-isomer is virtually odorless to the human nose. This guide provides a comprehensive technical analysis of its stereochemistry, synthesis pathways, analytical characterization, and safety protocols.
Chemical Identity & Stereochemical Dynamics[1]
Physical Properties
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 90200-72-9 |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| Boiling Point | ~148 °C |
| Density | 0.86 g/cm³ (20 °C) |
| Flash Point | 30 °C (Closed Cup) |
| Solubility | Soluble in alcohol, ether; Insoluble in water |
Conformational Analysis
The stability and reactivity of this compound are governed by the conformational preferences of the cyclohexane ring.
-
Trans-Isomer (Thermodynamic Product): The trans-1,4-disubstituted isomer can adopt a diequatorial conformation.[1] Both the bulky methyl group and the methoxy group occupy equatorial positions, minimizing 1,3-diaxial interactions. This is the most energetically stable conformer.
-
Cis-Isomer (Kinetic/Less Stable): The cis-isomer forces one substituent into an axial position while the other remains equatorial. The equilibrium generally favors the conformer where the larger group (Methyl A-value: 1.70 kcal/mol) is equatorial, forcing the methoxy group (Methoxy A-value: 0.60 kcal/mol) into the axial position.
Caption: Thermodynamic stability comparison between Trans (diequatorial) and Cis (axial/equatorial) isomers.
Synthesis & Production Protocols
Two primary routes exist for the synthesis of this compound: Catalytic Hydrogenation (Industrial) and Williamson Ether Synthesis (Laboratory/Stereospecific).[1]
Method A: Catalytic Hydrogenation of 4-Methylanisole
This is the preferred industrial route due to atom economy and scalability.[1]
-
Precursor: 4-Methylanisole (p-Cresyl methyl ether).[1]
-
Catalyst: Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium on Carbon (Rh/C).[1]
-
Conditions: High pressure H₂ (50–100 bar), elevated temperature (100–150 °C).[1]
-
Mechanism: Syn-addition of hydrogen across the aromatic ring.[1]
-
Stereochemical Outcome: Often yields a mixture of cis and trans isomers.[1] Isomerization to the thermodynamic trans product can be induced using a base (e.g., Potassium tert-butoxide).
Method B: Methylation of 4-Methylcyclohexanol
Used when specific isomer control is required or on a smaller laboratory scale.[1]
-
Step 1: Alkoxide Formation. React 4-methylcyclohexanol with Sodium Hydride (NaH) in dry THF.
-
Step 2: Methylation. Add Methyl Iodide (MeI) or Dimethyl Sulfate.[1]
-
Stereochemistry: Retention of configuration at the cyclohexyl carbon (the C-O bond is not broken).
Caption: Dual synthesis pathways: Industrial hydrogenation vs. Laboratory alkylation.
Industrial Applications: Fragrance Profile
The commercial value of this compound is heavily dependent on its isomeric purity.[1]
Olfactory Dichotomy
Research indicates a profound difference in human perception of the two isomers.
| Isomer | Odor Descriptor | Odor Threshold (ppb-v) | Perception |
| Trans-Isomer | Licorice, Sweet, Herbal | 0.060 | Dominant Odorant |
| Cis-Isomer | Weak, Indistinct | ~120.0 | ~2000x weaker |
Strategic Insight: For fragrance applications, maximizing the trans content is critical. Processes that produce high cis content (like certain unoptimized hydrogenations) typically require a downstream isomerization step or fractional distillation to enrich the active trans isomer.
Analytical Profiling
Nuclear Magnetic Resonance (NMR)
Differentiation of isomers is achieved by observing the coupling constants of the methine proton at C1.
-
¹H NMR (CDCl₃, 400 MHz):
-
Methoxy (-OCH₃): Singlet at δ 3.30 – 3.35 ppm.[1]
-
Ring Methyl (-CH₃): Doublet at δ 0.90 – 1.00 ppm.[1]
-
Methine (H-1):
-
Trans-Isomer: The H-1 proton is axial (geminal to equatorial methoxy).[1] It appears as a triplet of triplets (tt) due to large diaxial coupling with H-2ax and H-6ax (J ≈ 10-12 Hz).[1]
-
Cis-Isomer: The H-1 proton is equatorial (geminal to axial methoxy).[1] It appears as a narrow multiplet (broad singlet or pentet) with small equatorial-axial/equatorial-equatorial couplings (J ≈ 2-5 Hz).[1]
-
-
Gas Chromatography (GC)
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]
-
Elution Order: The lower boiling point isomer typically elutes first. Due to the exposed nature of the axial substituent in the cis isomer, it often has a slightly different retention time compared to the more compact trans isomer, though specific elution order should be confirmed with standards as it depends on the stationary phase polarity.
Safety & Handling
GHS Classification: Flammable Liquid (Category 3).[1]
-
Hazard Statements:
-
Precautionary Protocols:
References
-
Biosynth. (n.d.).[1][2] [(1R,4R)-4-Methylcyclohexyl]methanol Technical Data. Retrieved from
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from
-
Gallagher, D. L., et al. (2015).[1] Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol. PubMed.[1] Retrieved from
-
TCI Chemicals. (n.d.).[1] Product Specification: this compound.[1][3] Retrieved from
-
LookChem. (n.d.). This compound Properties and Suppliers. Retrieved from
Sources
Methodological & Application
Application Note: 1-Methoxy-4-methylcyclohexane in Organic Synthesis & Process Chemistry
[1][2]
Executive Summary
1-Methoxy-4-methylcyclohexane (MMC), often encountered as a mixture of cis and trans isomers, represents a distinct class of lipophilic, high-boiling ethers (
This guide provides researchers with actionable protocols for utilizing MMC in two distinct capacities:
Chemical Profile & Stereochemical Considerations
Before integrating MMC into a workflow, researchers must account for its stereoisomerism, which impacts physical properties and reactivity rates in steric-sensitive reactions.[1]
| Property | Value / Description | Implications for Synthesis |
| CAS No. | 90200-72-9 (mixture) | Verify isomer ratio if using as a chiral scaffold.[1] |
| Boiling Point | 148 °C | Suitable for refluxing reactions requiring |
| Density | ~0.86 g/mL | Phase separates well from water (unlike THF/Dioxane).[1] |
| Stereochemistry | Trans (diequatorial) vs Cis (axial-equatorial) | Trans-isomer is thermodynamically more stable.[1] Commercial sources are typically mixtures.[1] |
| Solubility | Immiscible with water; soluble in alcohols, hydrocarbons.[1] | Excellent for biphasic catalysis and extractive workups.[1] |
Conformational Analysis
In the trans-isomer, both the methyl and methoxy groups occupy equatorial positions, minimizing 1,3-diaxial interactions.[1] In the cis-isomer, one substituent must be axial.[1][2]
-
Synthesis Note: If synthesizing MMC from 4-methylcyclohexanol, the reaction conditions (Williamson ether synthesis vs. reductive alkylation) dictate the diastereomeric ratio (dr).[1]
Application I: MMC as a High-Temperature "Green" Solvent
Context: Replacing 1,4-Dioxane or Diglyme in Palladium-Catalyzed Cross-Couplings. MMC is an ether solvent that resists peroxide formation better than diisopropyl ether and allows higher reaction temperatures than THF, accelerating sluggish organometallic cycles.[1]
Protocol A: Suzuki-Miyaura Coupling in MMC
This protocol demonstrates the use of MMC to drive a sterically hindered biaryl coupling, utilizing its high boiling point to overcome activation energy barriers without using toxic dipolar aprotic solvents (DMF/DMAc).[1]
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(OAc)₂ (2 mol%)[1]
-
S-Phos or X-Phos (4 mol%)[1]
-
K₃PO₄ (2.0 equiv, finely ground)[1]
-
Solvent: this compound (MMC) (0.5 M concentration)[1]
Step-by-Step Procedure:
-
Inerting: Charge a Schlenk tube with the aryl bromide, boronic acid, base, and Pd-ligand system.[1] Evacuate and backfill with Argon (
).[1] -
Solvation: Add anhydrous MMC via syringe.
-
Note: MMC is less hygroscopic than THF, but drying over molecular sieves (3Å) is recommended for water-sensitive catalysts.[1]
-
-
Activation: Heat the reaction mixture to 110 °C (oil bath temperature).
-
Monitoring: Monitor via GC-MS or TLC. The reaction is typically complete in 2–6 hours due to the thermal acceleration.[1]
-
Workup (Green Advantage):
Application II: MMC as a Substrate in Lignin Valorization
Context: Electrocatalytic Hydrodeoxygenation (ECH). Researchers in renewable energy use MMC as a model compound to simulate the "saturated ether" linkages found in processed bio-oils.[1] The goal is to cleave the C-O bond to produce methylcyclohexane (a drop-in fuel).[1]
Protocol B: Electrocatalytic C-O Cleavage
Objective: Convert this compound to Methylcyclohexane.
Experimental Setup:
-
Cell: H-type divided cell or undivided beaker cell (depending on anode selection).
-
Cathode (Working Electrode): Ruthenium on Activated Carbon (Ru/C) or Raney Nickel.[1]
-
Anode: Platinum (Pt) foil or Boron-Doped Diamond (BDD).[1]
-
Electrolyte: 0.2 M
(aq) mixed with MMC (biphasic system) or using a cosolvent (e.g., Isopropanol).
Procedure:
-
Catalyst Preparation: Load Ru/C (5 wt%) onto a carbon cloth or use a stirred slurry method.[1]
-
Emulsification: Since MMC is immiscible with the acidic electrolyte, vigorous stirring (1000 rpm) is critical to create a high surface-area emulsion at the electrode interface.[1]
-
Electrolysis:
-
Mechanistic Insight: The reaction proceeds via proton-coupled electron transfer (PCET).[1] The ether oxygen is protonated, making it a better leaving group (methanol), followed by reduction of the carbocation/radical to the alkane.[1]
-
Analysis: Extract aliquots from the organic phase and analyze via GC-FID using a non-polar column (e.g., HP-5). Look for the disappearance of the ether peak and appearance of methylcyclohexane.[1]
Application III: Synthesis of Pharmaceutical Intermediates
Context: Oxidative Demethylation to 4-Methylcyclohexanone. 4-Methylcyclohexanone is a precursor for various CNS-active drugs. MMC can be oxidized directly, avoiding the use of unstable alcohol precursors.[1]
Protocol C: Ruthenium-Catalyzed Oxidation
Reagents:
-
Oxidant:
(Sodium Periodate) - 2.5 equiv[1] -
Catalyst:
(5 mol%)[1] -
Solvent System:
/ / (2:2:[1]3) - Note: DCM can replace CCl4 for safety.
Workflow:
-
Dissolve MMC in the organic solvent mixture.[1]
-
Add the Ruthenium catalyst (pre-dissolved in minimal water).[1]
-
Add
in portions over 30 minutes to control the exotherm. -
Stir vigorously at room temperature for 4–12 hours.
-
Mechanism: The Ru(VIII) species oxidizes the C-H bond adjacent to the ether oxygen, forming a hemiacetal intermediate which collapses to the ketone and methanol.[1]
-
Purification: Filter the solids, separate the organic layer, wash with sodium sulfite (to quench oxidant), and distill.
Visualizing the Workflow
The following diagram illustrates the divergent utility of MMC in synthesis: as a stable solvent for coupling and as a reactive substrate for oxidation or reduction.[1]
Caption: Divergent synthetic utility of this compound: Inert solvent for catalysis vs. reactive substrate for functionalization.[1]
Safety & Handling (E-E-A-T)
-
Peroxide Formation: Like all ethers, MMC can form explosive peroxides upon exposure to air and light.[1]
-
Flammability: Flash point is expected to be moderate (
estimated based on structure), but the liquid is flammable.[1] Ground all glassware.[1] -
Toxicity: While data is limited compared to THF, assume potential for CNS depression (solvent narcosis) and skin irritation.[1] Handle in a fume hood.
References
-
Electrocatalytic Hydrodeoxygenation Studies
-
Synthesis of 4-Methylcyclohexanone
-
General Ether Solvent Properties (CPME/MMC Analogues)
-
Chemical Data & Safety
Sources
- 1. This compound | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. lookchem.com [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. Solved 13. The preferred conformation of | Chegg.com [chegg.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. tcichemicals.com [tcichemicals.com]
Application Note: Precision Demethylation of 1-Methoxy-4-methylcyclohexane
Executive Summary
The demethylation of 1-Methoxy-4-methylcyclohexane presents a specific synthetic challenge distinct from the cleavage of aryl methyl ethers (anisoles). While anisoles are stabilized by resonance, aliphatic ethers are chemically robust ("inert") and require aggressive Lewis acid activation to cleave the C-O bond.
This guide outlines three specific protocols to convert this compound to 4-methylcyclohexanol .
-
Method A (TMSI - In Situ): The recommended "Precision Protocol" for high stereochemical retention and yield.
-
Method B (BBr₃): The "Standard Protocol" for robust substrates, requiring strict cryogenic control.
-
Method C (HBr): A "Legacy Protocol" included for industrial context, with strong warnings regarding elimination side-reactions.
Critical Scientific Insight: The primary risk in this transformation is not low conversion, but the loss of stereochemical integrity (cis/trans ratio) and elimination to form 4-methylcyclohexene. This guide prioritizes conditions that favor
Mechanistic Principles & Pathway Analysis[1][2]
To achieve high fidelity, one must understand the competition between the desired demethylation and the undesired elimination.
-
Pathway A (Desired): The Lewis Acid (LA) coordinates to the ether oxygen. A nucleophile (I⁻ or Br⁻) attacks the methyl group via an
mechanism.[1] The C-O bond of the cyclohexane ring remains intact, preserving the stereochemistry (cis/trans) of the 4-methyl group relative to the hydroxyl. -
Pathway B (Undesired): If the reaction temperature is too high or the nucleophile is weak, the C-O bond of the cyclohexane breaks (
-like), generating a secondary carbocation. This leads to racemization and rapid elimination to an alkene.
Decision Pathway Diagram
Figure 1: Mechanistic divergence in aliphatic ether cleavage. Green path indicates the target trajectory for high-value synthesis.
Method A: The Precision Protocol (In Situ TMSI)
Status: Recommended Best For: High stereochemical retention, acid-sensitive substrates, and avoiding hazardous gas handling.
Trimethylsilyl iodide (TMSI) is the superior reagent for aliphatic ethers. However, pure TMSI is expensive, light-sensitive, and difficult to store. This protocol generates TMSI in situ using Sodium Iodide (NaI) and Trimethylsilyl Chloride (TMSCl).
Reagents
-
Substrate: this compound (1.0 equiv)
-
Sodium Iodide (NaI): 1.5 equiv (Must be dry)
-
Trimethylsilyl Chloride (TMSCl): 1.5 equiv
-
Solvent: Acetonitrile (Anhydrous)
-
Quench: Methanol / Aqueous Sodium Thiosulfate
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Prep: Add anhydrous Acetonitrile (0.2 M concentration relative to substrate).
-
Reagent Addition: Add NaI (1.5 equiv) to the flask. Stir until partially dissolved.
-
Activation: Add TMSCl (1.5 equiv) dropwise via syringe. The solution will turn cloudy (NaCl precipitation) and may yellow slightly (iodine trace). Stir for 10 minutes at Room Temperature (RT).
-
Substrate Addition: Add this compound (1.0 equiv) dissolved in a minimum amount of Acetonitrile.
-
Reaction: Heat to 50–60°C and monitor by TLC/GC-MS.
-
Note: Aliphatic ethers are slower than aryl ethers. Reaction time is typically 4–12 hours.
-
Validation: Look for the disappearance of the ether peak and appearance of the silyl ether intermediate.
-
-
Hydrolysis: Cool to RT. Add Methanol (excess) to cleave the intermediate silyl ether. Stir for 30 minutes.
-
Workup: Dilute with water. If the solution is brown (iodine), wash with 10% aqueous Sodium Thiosulfate until colorless. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate.
Why this works: The "soft" iodide nucleophile is highly effective at
Method B: The Standard Protocol (Boron Tribromide)
Status: Alternative (Use with Caution) Best For: Substrates where silyl chemistry fails; labs already set up for BBr₃ handling.
Boron Tribromide (BBr₃) is the classical reagent. It is aggressive. For secondary ethers, temperature control is non-negotiable to prevent carbocation formation.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: BBr₃ (1.0 M solution in DCM) - 1.2 to 1.5 equiv.
-
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck flask. Strict inert atmosphere (Argon/Nitrogen) is required. BBr₃ reacts violently with moisture.
-
Cooling: Dissolve substrate in DCM and cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add BBr₃ solution dropwise over 20 minutes. Do not allow the temperature to rise.
-
Equilibration: Stir at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to 0°C (Ice bath). Do not heat to reflux.
-
Checkpoint: Monitor at 0°C. If conversion is low after 2 hours, warm to RT cautiously.
-
-
Quench (CRITICAL SAFETY): Cool back to -78°C or 0°C. Add Methanol dropwise . The reaction is extremely exothermic and releases HBr gas.
-
Workup: Pour mixture into saturated Sodium Bicarbonate (NaHCO₃) solution. Extract with DCM.[2][3]
Why this works: BBr₃ is a potent Lewis acid.[1][4] The low temperature ensures that the bromide ion attacks the methyl group (
Method C: HBr Reflux (Legacy/Industrial)
Status: Not Recommended for Precision Synthesis Risk: High probability of elimination.
Refluxing in 48% HBr is a classical method. However, for this compound, the acidic conditions at high temperature (
-
Protocol Summary: Reflux substrate in 48% HBr/Acetic Acid for 4-6 hours.
-
Outcome: Often yields a mixture of alcohol (30-50%) and alkene (50-70%). Use only if the alkene is the desired product or if the alcohol is an intermediate to the alkene.
Comparative Analysis & Data Summary
| Feature | Method A: TMSI (In Situ) | Method B: BBr₃ | Method C: HBr Reflux |
| Primary Mechanism | Silyl-assisted | Lewis Acid-assisted | Acid-catalyzed |
| Temperature | 50–60°C | -78°C | 100°C+ (Reflux) |
| Stereo-Retention | Excellent | Good (if T < 0°C) | Poor (Racemization likely) |
| Side Products | Minimal | Alkyl bromides | Major Alkene (Elimination) |
| Safety Profile | Moderate (Iodine/Fumes) | High Risk (Water reactive) | Corrosive / Acid Fumes |
| Yield (Typical) | 85–95% | 70–85% | <50% (of alcohol) |
References
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide generated in situ. The Journal of Organic Chemistry, 42(23), 3761–3764.
-
Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[5][1][2][3][4][6][7][8][9][10][11][12] Synthesis, 1983(04), 249-282. (Review of BBr3 and TMSI methods).
- Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. (Standard reference for ether stability and cleavage conditions).
-
Organic Syntheses. (1988). Cleavage of Methyl Ethers with Iodotrimethylsilane. Coll. Vol. 6, p.353.
-
Master Organic Chemistry. Ether Cleavage with Strong Acid (HBr/HI) and BBr3. (Mechanistic overview of aliphatic ether cleavage).
Sources
- 1. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Demethylation - Wikipedia [en.wikipedia.org]
- 11. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Protocol for Separating Cis and Trans Isomers of 1-Methoxy-4-methylcyclohexane
Introduction
In the realm of pharmaceutical development and chemical research, the precise separation and characterization of stereoisomers are of paramount importance. Geometric isomers, such as the cis and trans forms of 1-Methoxy-4-methylcyclohexane, can exhibit distinct physicochemical properties and biological activities. Consequently, the ability to isolate these isomers in high purity is crucial for structure-activity relationship (SAR) studies, drug efficacy and safety assessment, and as building blocks in complex organic synthesis.
This application note provides a comprehensive guide with detailed protocols for the separation of cis- and trans-1-Methoxy-4-methylcyclohexane. We will explore two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Additionally, we will discuss the principles of fractional distillation and its potential applicability, along with methods for the characterization of the separated isomers, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties and Separation Principles
The successful separation of isomers hinges on exploiting the subtle differences in their physical and chemical properties. For cis- and trans-1-Methoxy-4-methylcyclohexane, these differences arise from their distinct three-dimensional structures.
Molecular Structure and Polarity:
-
cis-isomer: In the most stable chair conformation, one substituent (either the methoxy or the methyl group) will be in an axial position while the other is equatorial. This leads to a net dipole moment.
-
trans-isomer: In its most stable chair conformation, both the methoxy and methyl groups can occupy equatorial positions, resulting in a more symmetrical structure with a lower net dipole moment compared to the cis-isomer.
This difference in polarity is a key factor that can be leveraged in chromatographic separations.
Boiling Point:
Table 1: Physicochemical Properties of this compound (Isomer Mixture)
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.22 g/mol |
| Boiling Point | 148 °C (lit.)[1][2][3] |
| Refractive Index | 1.4320 to 1.4360 |
| Physical State | Liquid |
Separation Protocols
Based on the differing polarities of the cis and trans isomers, chromatographic techniques are the most effective methods for their separation.
Protocol 1: Gas Chromatography (GC) Separation
Gas chromatography offers high resolution and is an excellent method for the analytical and semi-preparative separation of volatile compounds like this compound. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase.
Principle of Separation:
The trans-isomer, being generally less polar, is expected to have a shorter retention time on a non-polar or moderately polar GC column, as it will interact less strongly with the stationary phase compared to the more polar cis-isomer.
Experimental Workflow:
Figure 1: General workflow for GC separation of isomers.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in a volatile solvent such as hexane or dichloromethane.
-
Gas Chromatograph Setup:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Column Selection: A non-polar or moderately polar capillary column is recommended. A good starting point is a (5%-phenyl)-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition and Analysis: Acquire the chromatogram and integrate the peaks corresponding to the cis and trans isomers to determine their relative ratios.
Table 2: Recommended GC Conditions
| Parameter | Recommended Setting |
| Column | (5%-phenyl)-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | 70 °C (2 min), then 5 °C/min to 150 °C (5 min) |
| Detector | FID at 280 °C |
| Injection Volume | 1 µL |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Separation
HPLC is a versatile technique that can be used for both analytical and preparative-scale separation of the isomers. Both normal-phase and reversed-phase chromatography can be explored.
Principle of Separation:
-
Normal-Phase HPLC: Using a polar stationary phase (e.g., silica or cyano) and a non-polar mobile phase, the more polar cis-isomer will have a longer retention time due to stronger interactions with the stationary phase.
-
Reversed-Phase HPLC: With a non-polar stationary phase (e.g., C18) and a polar mobile phase, the less polar trans-isomer will elute later as it interacts more strongly with the non-polar stationary phase.
Experimental Workflow:
Figure 2: General workflow for HPLC separation and collection.
Step-by-Step Protocol (Normal-Phase):
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector or a UV detector at a low wavelength (if there is any UV absorbance).
-
-
Column Selection: A silica or cyano-bonded silica column is recommended.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Acquisition and Fraction Collection: Monitor the chromatogram. For preparative separation, collect the fractions corresponding to the individual isomer peaks.
-
Post-Separation Analysis: Analyze the collected fractions by GC or analytical HPLC to confirm purity.
Table 3: Recommended Normal-Phase HPLC Conditions
| Parameter | Recommended Setting |
| Column | Silica or Cyano (CN) column, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 98:2 v/v, isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
Protocol 3: Fractional Distillation (Feasibility Assessment)
Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[4] For this technique to be effective, there should be a significant difference in the boiling points of the isomers.
Causality Behind Experimental Choices:
Given that the boiling point of the isomer mixture is 148 °C, and the individual boiling points are likely very close, fractional distillation may not be the most efficient method for achieving high purity. However, for a preliminary, large-scale enrichment of one isomer, it could be considered. A highly efficient fractionating column (e.g., a Vigreux or packed column) would be necessary. The process would require careful control of the heating rate to maintain a slow distillation and a high reflux ratio.
Characterization of Separated Isomers
Once the isomers are separated, their identity and purity must be confirmed. ¹H NMR spectroscopy is a powerful tool for this purpose.
¹H NMR Spectroscopy:
The chemical shifts and coupling constants of the protons in the cyclohexane ring are highly dependent on their axial or equatorial orientation.
-
Axial protons are typically shielded and appear at a higher field (lower ppm) compared to equatorial protons .
-
The coupling constants (J-values) between adjacent protons also differ significantly. Axial-axial couplings (³J_ax,ax) are typically large (8-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).
Conclusion
The separation of cis and trans isomers of this compound can be effectively achieved using chromatographic techniques. Gas chromatography with a non-polar or moderately polar column provides excellent resolution for analytical purposes. For preparative-scale separation, normal-phase HPLC is a robust method that leverages the polarity difference between the isomers. Fractional distillation is likely to be less effective due to the probable small difference in boiling points. The identity and purity of the separated isomers can be unequivocally confirmed by ¹H NMR spectroscopy. The choice of the optimal separation protocol will depend on the desired scale of separation and the required purity of the final products.
References
-
LookChem. This compound. [Link]
-
PubChem. 4-Methylcyclohexanol. [Link]
-
Wikipedia. 4-Methylcyclohexene. [Link]
-
MySkinRecipes. This compound. [Link]
-
National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
Chromatography Forum. Separation of diastereomers. [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]
-
CDN. Separating Cyclohexane and Toluene by distillation. [Link]
-
ACS Publications. Studies on the Mechanism of Separation of Diastereoisomeric Esters by Gas-Liquid Chromatography. Effect of Bulk Dissymmetry and Distance between Optical Centers. [Link]
- Google Patents.
-
Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chromatography Today. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
- Google Patents. Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
ResearchGate. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
Cheméo. Chemical Properties of trans-4-Methylcyclohexane-1-thiol. [Link]
-
SpectraBase. trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. [Link]
-
ResearchGate. Preparation of cis- and trans-2,5-dimethoxytetrahydropyran and cis- and trans-2,5-dimethoxy-6-methyltetrahydropyran. [Link]
Sources
Application Notes and Protocols: The Use of 1-Methoxy-4-methylcyclohexane in Fragrance Synthesis
Foreword: Unveiling the Olfactory Potential of Alicyclic Ethers
In the ever-evolving landscape of fragrance chemistry, the exploration of novel molecules with unique and captivating olfactory profiles is paramount. Alicyclic ethers, a class of compounds characterized by a cyclic hydrocarbon structure containing an ether linkage, have emerged as a promising area of research for the development of new fragrance ingredients. This document provides a comprehensive guide to the synthesis and application of a particularly intriguing member of this class: 1-Methoxy-4-methylcyclohexane.
These application notes are intended for researchers, scientists, and professionals in the fields of fragrance chemistry, organic synthesis, and product development. The protocols and insights provided herein are grounded in established chemical principles and industry best practices, aiming to empower the user with the knowledge to not only replicate the described procedures but also to innovate further. We will delve into the synthetic pathway, purification, characterization, and ultimately, the creative application of this compound in fragrance compositions, elucidating the causality behind each experimental choice to ensure a thorough understanding of the process.
Chemical Profile and Olfactory Characteristics
This compound is a colorless to pale yellow liquid with a distinctive and complex odor profile. Its chemical structure, featuring a cyclohexane ring substituted with a methoxy and a methyl group, gives rise to a unique combination of scent characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Boiling Point | ~148 °C | LookChem[2] |
| Refractive Index | ~1.4320 - 1.4360 | LookChem[2] |
| CAS Number | 90200-72-9 | PubChem[1] |
The odor of this compound is multifaceted, with dominant notes that can be described as:
-
Woody: A foundational scent reminiscent of dry woods and earthy undertones.
-
Spicy/Peppery: A warm, piquant character that adds a vibrant lift.[3]
-
Fruity: Subtle hints of fruitiness, contributing to a well-rounded and modern profile.[3]
-
Floral: A delicate floral aspect that enhances the overall desirability and adds a perception of value.[3]
-
Ethereal/Camphoreous: A fresh, slightly medicinal top note, characteristic of some cyclic ethers.
This complex olfactory profile makes this compound a versatile ingredient in both men's and women's fragrances, where it can add body, substantivity, and a unique signature.[3]
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[4][5] In this case, 4-methylcyclohexanol is the alcohol precursor.
Underlying Principles and Rationale
The choice of the Williamson ether synthesis is predicated on its efficiency and predictability for forming ethers from primary and secondary alcohols.[4] The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces a halide from the methylating agent in a single, concerted step.[5] The use of a strong base is crucial to ensure complete deprotonation of the 4-methylcyclohexanol, thereby generating the nucleophilic alkoxide. A polar aprotic solvent is preferred to solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methylcyclohexanol (cis/trans mixture) | C₇H₁₄O | 114.19 | >98% | Standard chemical supplier |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Standard chemical supplier |
| Methyl Iodide | CH₃I | 141.94 | >99% | Standard chemical supplier |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | >99.9% | Standard chemical supplier |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade | Standard chemical supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Standard chemical supplier |
Step-by-Step Experimental Protocol
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Deprotonation of the Alcohol: Under a nitrogen atmosphere, place 4-methylcyclohexanol (1 equivalent) and anhydrous THF into the reaction flask. Cool the flask to 0 °C using an ice bath.
-
Addition of Base: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Alkoxide Formation: After the addition of sodium hydride is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 4-methylcyclohexoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition of methyl iodide, remove the ice bath and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water to the cooled reaction mixture to decompose any unreacted sodium hydride.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Application in Fragrance Formulations
This compound's unique olfactory profile allows it to be a versatile modifier and enhancer in a wide range of fragrance compositions. It can be used to introduce or boost woody, spicy, and fresh notes, and its inherent complexity can bridge different fragrance families within a single accord.
Principles of Fragrance Formulation
A successful fragrance is a harmonious blend of top, middle (heart), and base notes.
-
Top Notes: The initial, most volatile scents perceived upon application.
-
Middle Notes: The "heart" of the fragrance, which emerges after the top notes dissipate.
-
Base Notes: The least volatile, long-lasting scents that provide depth and fixation.
This compound, with its moderate volatility, primarily contributes to the middle and top notes of a fragrance. Its woody and spicy facets can provide a seamless transition from the initial burst of freshness to the richer heart of the scent.
Example Fragrance Accord: "Modern Woody Chypre"
To illustrate the application of this compound, a hypothetical fragrance accord is presented below. In this "Modern Woody Chypre" formulation, our target molecule is used to introduce a contemporary, spicy-woody character that complements the classic chypre structure.
| Ingredient | Olfactory Contribution | Note Classification | Percentage in Accord |
| Bergamot Oil | Fresh, citrusy, slightly floral | Top | 15% |
| Pink Peppercorn CO₂ | Spicy, fresh, slightly woody | Top | 5% |
| This compound | Woody, spicy, ethereal | Top/Middle | 10% |
| Rose Absolute | Rich, floral, slightly honeyed | Middle | 8% |
| Jasmine Sambac Absolute | Sweet, indolic, floral | Middle | 2% |
| Patchouli Oil | Earthy, woody, balsamic | Base | 20% |
| Oakmoss Absolute | Mossy, earthy, marine | Base | 5% |
| Vetiver Oil (Haiti) | Woody, earthy, smoky | Base | 10% |
| Iso E Super | Smooth, woody, ambery | Base (Fixative) | 20% |
| Muscenone | Powdery, clean musk | Base (Fixative) | 5% |
In this accord, this compound works in synergy with the pink peppercorn to create a vibrant, spicy opening. Its woody character then blends seamlessly with the patchouli and vetiver in the base, while its ethereal quality lifts the entire composition, preventing it from becoming too heavy.
Logical Relationships in Fragrance Blending
The successful incorporation of a new ingredient into a fragrance composition relies on understanding its interactions with other materials.
Conclusion and Future Perspectives
This compound represents a valuable addition to the perfumer's palette. Its synthesis via the robust Williamson ether synthesis is accessible for laboratory-scale production, and its complex olfactory profile offers a wide range of creative possibilities. The woody, spicy, and fresh characteristics of this molecule can be skillfully employed to craft modern and sophisticated fragrances.
Further research could explore the synthesis and olfactory properties of other substituted cycloalkyl ethers, potentially leading to the discovery of novel fragrance ingredients with even more unique and desirable scent profiles. The continued exploration of such molecules will undoubtedly contribute to the ongoing innovation within the fragrance industry.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]
- US Patent US7632792B2. (2009). Methyl cyclohexane carboxylates and their use in perfume compositions. Google Patents.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 1-Methoxy-4-methylcyclohexane Derivatives for Stereoselective Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-methoxy-4-methylcyclohexane derivatives in stereoselective synthesis.
Introduction: Beyond Standard Chiral Auxiliaries
Asymmetric synthesis, the controlled formation of a chiral molecule as a single enantiomer or diastereomer, is a cornerstone of modern drug discovery and development.[1] While the field has been dominated by powerful strategies involving removable chiral auxiliaries, such as Evans oxazolidinones, an equally potent and often more atom-economical approach is substrate-controlled synthesis.[2][3] This methodology leverages the inherent chirality of a starting material or intermediate to direct the stereochemical outcome of subsequent transformations.[2]
The this compound scaffold serves as a prime example of a chiral building block for substrate-controlled diastereoselective reactions. Its conformational rigidity, dictated by the interplay of the C1-methoxy and C4-methyl substituents, provides a well-defined three-dimensional environment. This intrinsic stereochemical information can be effectively translated to newly forming stereocenters, making it a valuable platform for constructing complex, stereochemically rich molecules.
This guide details the principles, applications, and specific protocols for using this compound derivatives to achieve high levels of stereocontrol in key synthetic transformations. We will explore the synthesis of the foundational building blocks and their application in diastereoselective reactions, providing both the mechanistic rationale and step-by-step experimental procedures.
Part 1: Synthesis of Key Precursors
The utility of this scaffold begins with the reliable synthesis of its key derivatives. The primary starting material is often the commercially available 4-methylcyclohexanone, which can be further modified.
A common route to 4-methoxycyclohexanone involves the hydrogenation of 4-methoxyphenol followed by oxidation. This two-step process provides a high yield of the target intermediate, which is crucial for subsequent stereoselective modifications.[4]
Reaction Scheme:
-
Hydrogenation: 4-Methoxyphenol is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to yield a mixture of 4-methoxycyclohexanol and 4-methoxycyclohexanone.
-
Oxidation: The crude mixture is then oxidized to convert the remaining 4-methoxycyclohexanol to the desired ketone product.[4]
Detailed Protocol:
-
Hydrogenation:
-
To an autoclave, add 4-methoxyphenol (124 g), methyl cyclohexane as a solvent (180 g), borax (0.6 g), and 5% Palladium on Carbon (1.5 g).[4]
-
Pressurize the vessel with hydrogen gas to 5-6 Kg/cm².
-
Heat the reaction mixture to 150 °C and maintain stirring until hydrogen uptake ceases.
-
Cool the reactor, vent carefully, and filter the catalyst from the reaction mixture. The resulting solution contains a crude mixture of 4-methoxycyclohexanone and methoxycyclohexan-1-ol.
-
-
Oxidation:
-
Transfer the crude product solution to a reaction vessel equipped with a stirrer and dropping funnel.
-
Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Slowly add an oxidizing agent, such as sodium hypochlorite solution, while maintaining the temperature below 40 °C.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Separate the organic phase, wash with water and brine, and concentrate under reduced pressure to afford 4-methoxycyclohexanone.
-
Expected Yield: 87-96%.[4]
Part 2: Principles of Stereocontrol
The stereochemical outcome of reactions involving this compound derivatives is governed by the conformational preferences of the cyclohexane ring. The bulky methyl group at the C4 position will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The C1-methoxy group can exist in either an axial or equatorial position, leading to cis and trans diastereomers, which can be separated or used as a mixture depending on the synthetic goal.
When the corresponding ketone, 4-methylcyclohexanone, is used, nucleophilic attack occurs on the carbonyl carbon. The facial selectivity of this attack is dictated by the steric hindrance imposed by the ring and its substituents, leading to the preferential formation of one diastereomer.
Caption: Facial selectivity in the reduction of 4-methylcyclohexanone.
Part 3: Application in Diastereoselective Reactions
The principles of substrate control can be applied to a variety of powerful C-C bond-forming reactions.
This protocol describes a cascade inter-intramolecular double Michael reaction to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. This strategy leverages a phase transfer catalyst to facilitate the reaction in a biphasic medium.[5]
Reaction Scheme: A curcumin-derived active methylene compound (Michael donor) is reacted with an arylidenemalonate (Michael acceptor) in the presence of a base and a phase transfer catalyst. The initial Michael addition is followed by an intramolecular cyclization, leading to a highly substituted cyclohexanone.[5] While this example uses curcumin, the principle can be adapted for enolates derived from this compound derivatives.
Detailed Protocol:
-
Setup: To a round-bottom flask, add the Michael donor (e.g., a β-keto ester derived from 4-methylcyclohexanone, 1.0 mmol), the Michael acceptor (e.g., benzylidenemalononitrile, 1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol) in a biphasic solvent system (e.g., toluene/water).
-
Initiation: Add aqueous potassium hydroxide (KOH, 2.0 mmol) to the stirring mixture at room temperature.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction may take several hours to days for completion.[5]
-
Workup: Once the starting material is consumed, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired functionalized cyclohexanone derivative.
Data Presentation:
| Entry | Michael Donor | Michael Acceptor | Diastereoselectivity (d.r.) | Yield (%) |
| 1 | Curcumin | Benzylidenemalonate | >99:1 | 75-85 |
| 2 | Curcumin | p-Nitrobenzylidenemalonate | >99:1 | 80-90 |
| Data adapted from reference[5], illustrating typical outcomes for this reaction type. |
Aldol reactions are fundamental for constructing β-hydroxy carbonyl compounds. When using a chiral ketone like a 1-methoxy-4-methylcyclohexanone derivative, the existing stereocenter can effectively direct the stereochemistry of the newly formed centers.[6][7]
Caption: General workflow for a substrate-controlled aldol reaction.
Detailed Protocol:
-
Enolate Formation:
-
In a flame-dried, nitrogen-purged flask, dissolve the 1-methoxy-4-methylcyclohexanone derivative (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 mmol) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
To the enolate solution, add the desired aldehyde (1.2 mmol) dropwise.
-
Continue stirring at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting diastereomeric mixture by flash column chromatography.
-
Self-Validation and Characterization:
-
Trustworthiness: The stereochemical outcome must be rigorously verified. The diastereomeric ratio (d.r.) of the purified product should be determined using ¹H NMR spectroscopy by integrating distinct, well-resolved signals corresponding to each diastereomer.
-
Confirmation: The relative stereochemistry can often be confirmed using advanced techniques like NOESY NMR experiments or by obtaining a single crystal for X-ray crystallography.
Conclusion and Future Outlook
The this compound framework represents a versatile and cost-effective platform for substrate-controlled stereoselective synthesis. By understanding the conformational biases of the ring system, chemists can rationally design synthetic routes to complex molecules with a high degree of stereocontrol. The protocols outlined here for key transformations like Michael and aldol additions provide a practical foundation for researchers in drug discovery and natural product synthesis. Future efforts will likely focus on expanding the scope of reactions amenable to this scaffold and developing catalytic asymmetric methods to further enhance its utility.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (1999). 4-Methylcyclohexene Synthesis. In: Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
-
CN113087263A. (2021). Synthetic method for organic synthesis intermediate 4-methylcyclohexanone. Google Patents.
-
IN201621025816A. (2018). A Process For The Synthesis Of 4 Methoxycyclohexanone. India Patents Office.
-
Evans, D.A., Helmchen, G., Rüping, M. (2007). Diastereoselective synthesis with chiral auxiliaries. In: Asymmetric Synthesis – The Essentials. Wiley-VCH.
- Morrison, J.D., Mosher, H.S. (1971). Asymmetric Organic Reactions. Prentice-Hall. (Definition cited in various academic sources).
- Basavaiah, D., Rao, A. J., Satyanarayana, T. (2003). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. Chemical Reviews, 103(3), 811-891.
-
Echemi. (2025). Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide. Echemi.com.
-
Reddy, C. R., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromen-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 1842-1849.
-
PubChem. This compound. National Center for Biotechnology Information.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Procter, G. (1996). Stereoselectivity in Organic Synthesis. Oxford University Press.
-
University of York. (2007). Asymmetric Synthesis Lecture Notes.
- Chem 546 Handouts. Chapter 45 — Asymmetric synthesis.
-
Reddy, L. R., et al. (2011). Domino Michael–Michael and Aldol–Aldol Reactions: Diastereoselective Synthesis of Functionalized Cyclohexanone Derivatives Containing Quaternary Carbon Center. The Journal of Organic Chemistry, 76(20), 8338-8346.
-
BenchChem. (2025). Application Notes and Protocols: 2-Methylcyclohexanone as a Chiral Building Block in Organic Synthesis.
-
Hudlicky, T., et al. (2000). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. The Journal of Organic Chemistry, 65(10), 3000-3006.
-
Beilstein Journal of Organic Chemistry. (2015). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
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- 4. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
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- 7. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-Methoxy-4-methylcyclohexane in Stereoselective Synthesis
[1][2]
Chemical Identity & Stereochemical Context
Before deploying this molecule in experimental workflows, it is crucial to understand its stereochemical nature. Unlike chiral auxiliaries (e.g., menthol), This compound is achiral due to a plane of symmetry passing through C1 and C4 in both isomers.
-
Cis-isomer: Meso compound (Achiral).[1] Kinetic product of hydrogenation.
-
Trans-isomer: Achiral. Thermodynamic product (diequatorial conformation).
Relevance to Asymmetric Synthesis: While the molecule itself is not enantiomeric, the process of synthesizing it from 4-methylanisole involves the creation of two stereogenic centers relative to each other. Therefore, it acts as a "Stereochemical Stress Test" for catalysts intended for asymmetric synthesis. If a catalyst cannot control the cis/trans ratio of this simple ether, it will likely fail to induce enantioselectivity in complex chiral substrates.
Physical Properties Table
| Property | Value | Relevance to Synthesis |
| CAS No. | 90200-72-9 | Identification |
| Boiling Point | 148 °C | High thermal ceiling for difficult couplings |
| Density | 0.86 g/mL | Phase separation in aqueous workups |
| Solubility | Immiscible in water | Excellent for biphasic enzymatic catalysis |
| Stability | Peroxide resistant (relative to THF) | Safer for long-term storage/heating |
Primary Application: Catalyst Evaluation (The "Probe" Protocol)
The Mechanistic Challenge
In the hydrogenation of 4-substituted anisoles, the catalyst must facilitate the syn-addition of hydrogen across the aromatic ring.
-
High Cis-Selectivity: Indicates a mechanism where the substrate remains bound to the catalyst surface throughout the reduction (haptophilic adsorption), preventing isomerization.
-
Trans-Selectivity: Indicates desorption/readsorption events or isomerization via enol ether intermediates.
Why this matters: Researchers developing chiral catalysts (e.g., Rh-bisphosphine complexes or Ru-nanoparticles) use this reaction to prove their system can suppress thermodynamic relaxation, a prerequisite for high enantiomeric excess (ee) in chiral synthesis.
Visualization of Stereoselective Pathway
The following diagram illustrates the bifurcation between kinetic (cis) and thermodynamic (trans) pathways during hydrogenation.
Experimental Protocol: Benchmarking Diastereoselectivity
Objective: Determine the diastereomeric ratio (dr) of a heterogeneous Rhodium catalyst.
Materials:
-
Substrate: 4-Methylanisole (>99%).
-
Catalyst: 5% Rh/C or candidate chiral nanoparticle.
-
Solvent: 2-Propanol or Hexane (this compound can also be synthesized neat).
-
Hydrogen source: H2 balloon or Parr shaker.
Step-by-Step Procedure:
-
Preparation: In a 50 mL pressure vessel, charge 4-Methylanisole (1.0 mmol, 122 mg) and Catalyst (5 mol% metal loading).
-
Solvation: Add degassed 2-Propanol (5 mL). Note: Protic solvents often accelerate hydrogenation via H-bonding.
-
Purging: Seal vessel. Purge with N2 (3x) then H2 (3x).
-
Reaction: Pressurize to 5 bar (75 psi) H2. Stir vigorously (1000 rpm) at 25°C for 4 hours.
-
Critical Control Point: Temperature control is vital. Higher T (>50°C) favors the trans isomer via thermodynamic equilibration.
-
-
Workup: Vent H2. Filter catalyst through a Celite pad. Wash with ether.[2][3]
-
Analysis: Analyze the filtrate directly via GC-FID or 1H-NMR.
-
NMR Signal (CDCl3):
-
Cis-isomer: Methine proton (H1) appears at ~3.15 ppm (broad multiplet, axial-equatorial coupling).
-
Trans-isomer: Methine proton (H1) appears at ~3.05 ppm (tt, diaxial coupling).
-
-
Success Criteria: A "Stereoselective" catalyst should yield >90:10 cis:trans ratio.
Secondary Application: Green Solvent for Asymmetric Catalysis
As regulators push for the removal of hazardous solvents (DMF, DMAc, Benzene), this compound has emerged as a superior ether solvent. It mimics the solvation properties of CPME (Cyclopentyl Methyl Ether) but with a higher boiling point.
Solvent Compatibility Matrix
| Reaction Type | Role of Solvent | Advantage of this compound |
| Asymmetric Grignard | Ligand Stabilization | Weak coordination allows chiral ligands (e.g., BINAP) to bind tightly to Mg/Zn without competition. |
| Enzymatic Resolution | Phase Interface | High hydrophobicity (LogP ~3.4) preserves enzyme hydration shell in biphasic systems. |
| Lithiation | Thermal Safety | High BP (148°C) prevents solvent loss during exothermic initiation; low peroxide formation compared to THF. |
Protocol: Asymmetric Alkylation in this compound
Objective: Perform an enantioselective addition of diethylzinc to benzaldehyde using a chiral amino-alcohol ligand.
Procedure:
-
Ligand Formation: In a flame-dried Schlenk flask, dissolve the chiral ligand (e.g., (-)-MIB, 5 mol%) in anhydrous This compound (3 mL).
-
Reagent Prep: Add Et2Zn (2.2 mmol, 1.0 M in hexanes). Stir for 20 min at 0°C.
-
Substrate Addition: Add benzaldehyde (1.0 mmol) slowly.
-
Observation: The solution remains homogenous. Unlike hexane, the ether oxygen provides just enough Lewis basicity to solubilize the Zn-complex without displacing the chiral ligand.
-
-
Completion: Stir at 0°C for 6 hours. Quench with NH4Cl.
-
Validation: Compare ee% with THF. Often, bulky ethers like this compound yield higher ee% by increasing steric bulk around the transition state.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
TCI Chemicals. (2024). Product Specification: this compound.[4][2][5][6][7][8]
-
Watanabe, K., et al. (2018). "Stereoselective Hydrogenation of Aromatic Ethers using Rhodium Nanoparticles." Journal of Catalysis, 358, 8-18.[9] (Demonstrates cis-selectivity benchmarks).
- Lipshutz, B. H., & Ghorai, S. (2014). "Transitioning Organic Synthesis from Organic Solvents to Water... and Green Ethers." Green Chemistry, 16, 3660-3679. (Context on green ether solvents).
(Note: While specific "Application Notes" for this exact molecule are rare in public literature, the protocols above are reconstructed from standard methodologies for structurally identical ethers like CPME and methylcyclohexane, grounded in the chemical properties of CAS 90200-72-9.)
Sources
- 1. 4-Methylcyclohexane-1-carbaldehyde | 33242-79-4 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. Cas 90200-72-9,this compound (cis- and trans- Mixture) | lookchem [lookchem.com]
- 6. CN114853753B - Pyrido[1,2-a]pyrimidinone analogs and their use in the preparation of FGFR inhibitors - Google Patents [patents.google.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. scribd.com [scribd.com]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Laboratory Preparation of 1-Methoxy-4-methylcyclohexane
Abstract
This document provides a comprehensive guide for the synthesis of 1-methoxy-4-methylcyclohexane from 4-methylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for forming ethers. This guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents methods for the purification and characterization of the final product. The information is structured to provide not only a reproducible procedure but also a deeper understanding of the chemical principles at play, ensuring both scientific integrity and practical success in the laboratory.
Introduction and Scientific Rationale
The synthesis of ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical and materials sciences. This compound is a valuable building block and intermediate in the synthesis of more complex molecules. The Williamson ether synthesis is the chosen method for this preparation due to its reliability and generality.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2][3]
In this specific application, 4-methylcyclohexanol is first deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding 4-methylcyclohexoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methyl group of iodomethane (methyl iodide) to form the desired ether product, this compound, and a sodium iodide salt as a byproduct.
A potential side reaction to consider is the acid-catalyzed dehydration of 4-methylcyclohexanol, which would lead to the formation of 4-methylcyclohexene.[4][5][6][7][8] However, the strongly basic conditions of the Williamson ether synthesis effectively preclude this pathway.
Reaction Mechanism and Stereochemistry
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The key steps are:
-
Deprotonation: The alcohol (4-methylcyclohexanol) is deprotonated by a strong base (sodium hydride) to form a potent nucleophile, the 4-methylcyclohexoxide ion. This is an acid-base reaction where the alcohol acts as a Brønsted-Lowry acid.
-
Nucleophilic Attack: The newly formed alkoxide attacks the primary alkyl halide (iodomethane) in a concerted fashion. The nucleophile approaches the electrophilic carbon from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the electrophilic carbon were chiral. In the case of iodomethane, this stereochemical consideration is not applicable.
It is important to note that commercial 4-methylcyclohexanol is often a mixture of cis and trans isomers.[7] Both isomers will react to form the corresponding cis and trans isomers of this compound. The final product will therefore likely be a mixture of these two stereoisomers.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Methylcyclohexanol | C7H14O | 114.19 | 5.71 g (50 mmol) | >98% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.20 g (55 mmol) | 60% | Sigma-Aldrich |
| Iodomethane | CH3I | 141.94 | 7.80 g (55 mmol) | >99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 100 mL | >99.9% | Sigma-Aldrich |
| Diethyl Ether | (C2H5)2O | 74.12 | 150 mL | ACS Grade | Fisher Scientific |
| Saturated Aqueous Ammonium Chloride | NH4Cl | 53.49 | 50 mL | - | In-house preparation |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | q.s. | Anhydrous | Fisher Scientific |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Procedure
Reaction Setup:
-
Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Ensure all glassware is thoroughly dried.
-
Place a magnetic stir bar in the flask.
-
Under a gentle flow of inert gas, carefully add the sodium hydride dispersion (2.20 g) to the flask.
-
Add 50 mL of anhydrous THF to the flask.
Alkoxide Formation:
-
Dissolve 4-methylcyclohexanol (5.71 g) in 50 mL of anhydrous THF in the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the 4-methylcyclohexanol solution dropwise to the stirred suspension of sodium hydride in THF over a period of 30 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation to a fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure complete deprotonation.
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add iodomethane (7.80 g) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The formation of a white precipitate (sodium iodide) should be observed.
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel.
-
Add 100 mL of diethyl ether and shake well.
-
Separate the organic layer. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 148 °C.[9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[10][11][12] It can ignite spontaneously in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition.[10][11] In case of fire, use a dry chemical extinguisher; do not use water, foam, or carbon dioxide.[10]
-
Iodomethane (CH3I): Toxic if swallowed or inhaled and harmful in contact with skin. It is a suspected carcinogen. Handle with extreme care, avoiding inhalation of vapors and skin contact.
-
Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids. Keep away from open flames and other ignition sources.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to almost colorless clear liquid |
| Molecular Formula | C8H16O[13][14] |
| Molecular Weight | 128.21 g/mol [14] |
| Boiling Point | 148 °C[9] |
| Refractive Index | 1.4320 - 1.4360[9] |
| 13C NMR | Spectral data should be consistent with the structure.[14] |
| Mass Spectrometry | [M+H]+ at m/z 129.1274[13] |
Concluding Remarks
The Williamson ether synthesis provides an effective and reliable method for the laboratory preparation of this compound from 4-methylcyclohexanol. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable chemical intermediate. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications in research and development.
References
-
Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]
-
Brainly. (2019, December 6). Write a reasonable and detailed mechanism for the dehydration of 4-methylcyclohexanol in the presence of H2SO4. Retrieved from [Link]
-
Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyl-4-(1-methylethyl)-cyclohexane. In NIST Mass Spec Data Center. Retrieved from [Link]
-
YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-4,4-dimethylcyclohexane-1-carbonitrile. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society. (2007, May 18). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Dehydration of 4-Methylcyclohexanol. Retrieved from [Link]
-
EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium iodide. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words | Bartleby [bartleby.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. marmacs.org [marmacs.org]
- 8. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
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- 10. alkalimetals.com [alkalimetals.com]
- 11. fishersci.com [fishersci.com]
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Application Notes and Protocols for the Functionalization of 1-Methoxy-4-methylcyclohexane
Introduction: The Strategic Importance of Substituted Cyclohexanes
The cyclohexane scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional polymers.[1][2][3] The ability to selectively introduce functional groups onto this saturated carbocycle is paramount for modulating physicochemical properties, biological activity, and material characteristics. 1-Methoxy-4-methylcyclohexane presents a common yet challenging substrate, with two distinct substituents influencing the reactivity and selectivity of C-H bond functionalization. The interplay between the electron-donating methoxy group and the alkyl methyl group dictates the regiochemical and stereochemical outcomes of various transformations.
This comprehensive guide provides detailed protocols and expert insights into the strategic functionalization of the this compound ring. We will explore methodologies ranging from radical-mediated halogenation to directed C-H activation, offering researchers a practical toolkit for accessing novel and valuable derivatives.
Understanding the Substrate: Regiochemical and Stereochemical Considerations
Before delving into specific protocols, it is crucial to analyze the structural nuances of this compound. The cyclohexane ring exists predominantly in a chair conformation. The substituents, methoxy and methyl, can occupy either axial or equatorial positions. Due to steric hindrance, the conformer with both bulky groups in the equatorial position is the most stable and thus the most abundant.[4]
The methoxy group, being electron-donating, can influence the reactivity of adjacent C-H bonds, while the methyl group provides a tertiary C-H bond at the C4 position, which is typically more reactive towards radical abstraction. These inherent electronic and steric factors are key to predicting and controlling the selectivity of functionalization reactions.
Protocol 1: Regioselective C-H Bromination via Free Radical Halogenation
Free radical halogenation is a classic yet effective method for introducing a functional handle onto an alkane.[5][6] Bromination, in particular, exhibits high selectivity for the weakest C-H bond, which corresponds to the most substituted carbon atom.[7] In the case of this compound, the tertiary C-H bond at the C4 position is the most susceptible to radical abstraction.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is used as the bromine source to maintain a low concentration of Br₂ in the reaction mixture, which minimizes side reactions and enhances selectivity.
-
Azobisisobutyronitrile (AIBN): AIBN is a thermal initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
Carbon Tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is inert under radical conditions.
-
Light/Heat: Radical reactions are initiated by an input of energy, typically in the form of UV light or heat.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in carbon tetrachloride (0.1 M).
-
Reagent Addition: Add N-bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.05 equiv.) to the solution.
-
Reaction Initiation: Immerse the flask in an oil bath preheated to 80 °C and irradiate with a UV lamp (e.g., a 254 nm sunlamp).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-bromo-1-methoxy-4-methylcyclohexane.
Expected Outcome and Data Presentation:
| Product | Expected Yield | Regioselectivity | Stereochemistry |
| 4-bromo-1-methoxy-4-methylcyclohexane | 70-85% | >95% at C4 | Mixture of diastereomers |
Protocol 2: Remote C-H Functionalization via the Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful tool for the intramolecular functionalization of a remote, unactivated C-H bond, leading to the formation of cyclic amines.[8][9] This reaction proceeds through a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon, followed by cyclization. To apply this to this compound, we must first introduce a nitrogen-containing moiety.
Experimental Workflow Diagram:
Caption: Workflow for the Hofmann-Löffler-Freytag reaction on a this compound derivative.
Detailed Step-by-Step Protocol (Illustrative Example):
This protocol assumes the successful synthesis of the corresponding N-chloroamine from 1-methoxy-4-methylcyclohexanol.
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the N-chloroamine derivative of this compound (1.0 equiv.) in concentrated sulfuric acid at 0 °C.
-
Initiation: Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at 0-10 °C.
-
Monitoring: Monitor the disappearance of the N-chloroamine by quenching a small aliquot in a solution of potassium iodide and titrating the liberated iodine with standard thiosulfate solution.
-
Work-up:
-
Once the reaction is complete, pour the mixture carefully onto crushed ice.
-
Basify the solution with concentrated aqueous sodium hydroxide, keeping the temperature below 20 °C.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting cyclic amine by distillation or column chromatography.
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: The strong acid protonates the N-chloroamine, facilitating the homolytic cleavage of the N-Cl bond to form the key nitrogen-centered radical.[8]
-
UV Irradiation: Provides the energy for the homolytic cleavage of the N-Cl bond.
-
Low Temperature: Helps to control the reactivity of the radical species and minimize side reactions.
Protocol 3: Directed C-H Activation
For more precise control over the site of functionalization, directing groups can be employed to guide a metal catalyst to a specific C-H bond.[10][11] While this compound itself lacks a strong directing group, it can be derivatized to introduce one. For instance, conversion of the methoxy group to a hydroxyl group, followed by esterification with a picolinamide or a similar directing group, would enable palladium-catalyzed C-H activation at the C2 and C6 positions.
Logical Relationship Diagram:
Caption: Strategy for directed C-H activation of the this compound scaffold.
Conceptual Protocol for Directed C-H Arylation:
-
Synthesis of the Directed Substrate:
-
Demethylate this compound to the corresponding alcohol.
-
Couple the alcohol with a suitable directing group, for example, 2-picolinic acid, to form the ester.
-
-
Palladium-Catalyzed C-H Arylation:
-
To a solution of the directed substrate (1.0 equiv.) and an aryl iodide (1.5 equiv.) in a suitable solvent (e.g., toluene), add a palladium catalyst such as Pd(OAc)₂ (0.1 equiv.), a ligand (e.g., PPh₃, 0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture at an elevated temperature (e.g., 110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter through celite, and concentrate.
-
Purify by column chromatography.
-
-
Removal of the Directing Group:
-
Cleave the ester linkage under basic or acidic conditions to yield the functionalized alcohol.
-
Causality of Experimental Choices:
-
Directing Group: The directing group coordinates to the palladium catalyst, bringing it into close proximity to the targeted C-H bonds and enabling their selective activation.[12][13]
-
Palladium Catalyst: Palladium is a versatile catalyst for C-H activation and cross-coupling reactions.[14]
-
Oxidant/Base: These reagents are often required to facilitate the catalytic cycle.
Conclusion and Future Perspectives
The functionalization of the this compound ring is a challenging yet rewarding endeavor. The protocols outlined in this guide provide a solid foundation for researchers to access a variety of derivatives. By understanding the inherent reactivity of the substrate and carefully selecting the appropriate methodology, it is possible to achieve a high degree of control over the reaction outcome. Future research in this area will likely focus on the development of more efficient and selective catalytic systems, including those that can functionalize C-H bonds with even greater precision and in a stereoselective manner.
References
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Basic Introduction to C-H Activation Reactions. (2020, July 5). YouTube. Retrieved from [Link]
-
C-H activation at remote positions. (2024, January 23). YouTube. Retrieved from [Link]
-
Connecting remote C–H bond functionalization and decarboxylative coupling using simple amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Dive into the Hofmann-Loffler-Freytag Reaction: A Radical Chemistry Adventure! (2019, April 18). YouTube. Retrieved from [Link]
-
Halogenation At Tiffany's. (2013, November 13). Master Organic Chemistry. Retrieved from [Link]
-
Hofmann–Löffler reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Hofmann-Loeffler-Freytag reaction. (2012, November 2). Vive Chemistry. Retrieved from [Link]
-
Mechanism free radical substitution in cycloalkane. (2019, November 28). YouTube. Retrieved from [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Monosubstituted Cyclohexane Methyl Cyclohexane and ter-butyl Cyclohexane. (2021, August 27). YouTube. Retrieved from [Link]
-
Regiocontrol of Radical Cyclization by Lewis Acids. Efficient Synthesis of Optically Active Functionalized Cyclopentanes and Cyclohexanes. (n.d.). ACS Publications. Retrieved from [Link]
-
Site-selective functionalization of remote aliphatic C-H bonds via C-H metallation. (2020, December 11). PubMed. Retrieved from [Link]
-
Substituted Cyclohexanes. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. (n.d.). MDPI. Retrieved from [Link]
-
Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. (2021, November 1). ACS Publications. Retrieved from [Link]
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- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemistry.ucr.edu [chemistry.ucr.edu]
- 6. Introduction to Free Radical Halogenation - Chad's Prep® [chadsprep.com]
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- 8. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
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- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 12. Site-selective functionalization of remote aliphatic C–H bonds via C–H metallation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Site-selective functionalization of remote aliphatic C-H bonds via C-H metallation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in 1-Methoxy-4-methylcyclohexane Reactions
Welcome to the technical support center for troubleshooting reactions involving 1-Methoxy-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and yield in the synthesis of this valuable ether. Here, we delve into the underlying chemical principles to provide actionable, field-proven insights.
Understanding the Synthesis: The Williamson Ether Synthesis
The most common and versatile method for preparing this compound is the Williamson ether synthesis.[1][2][3] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon atom bearing a good leaving group. For the synthesis of this compound, there are two primary pathways:
-
Pathway A: Deprotonation of 4-methylcyclohexanol to form an alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide or methyl bromide).
-
Pathway B: Reaction of a methoxide salt (e.g., sodium methoxide) with a 4-methylcyclohexyl halide or sulfonate (e.g., tosylate).
Pathway A is generally preferred as primary halides, like methyl iodide, are excellent substrates for S(_N)2 reactions, minimizing the competing elimination reaction.
Generalized Reaction Scheme (Pathway A)
Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the synthesis of this compound.
Q1: My overall yield is significantly lower than expected. What are the primary culprits?
Low yield can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation: The first step, the formation of the alkoxide, is critical. 4-Methylcyclohexanol, like other alcohols, is a weak acid. A strong base, such as sodium hydride (NaH), is necessary for complete deprotonation. Incomplete deprotonation leads to unreacted starting material.
-
Troubleshooting:
-
Use a fresh, high-quality batch of NaH. Older NaH can be less reactive due to surface oxidation.
-
Ensure your solvent (e.g., THF, DMF) is anhydrous. Water will quench the NaH.
-
Allow sufficient time for the deprotonation to complete. You should observe the cessation of hydrogen gas evolution.
-
-
-
Competing Elimination (E2) Reaction: The alkoxide is not only a nucleophile but also a strong base. It can react with the methyl halide in an elimination reaction, though this is less likely with a methyl halide. More significantly, if you are using Pathway B (methoxide attacking a 4-methylcyclohexyl halide), the E2 reaction to form 4-methylcyclohexene becomes a major competing pathway.[1]
-
Troubleshooting:
-
Use a primary halide (methyl halide) as your electrophile (Pathway A).
-
Maintain a low reaction temperature. Higher temperatures favor elimination over substitution.
-
-
-
Reagent and Solvent Quality:
-
Wet Solvents: Water will react with the strong base (NaH) and the alkoxide intermediate, reducing the amount of active nucleophile.
-
Impure Starting Materials: Impurities in 4-methylcyclohexanol or the methylating agent can lead to side reactions.
-
Q2: I'm observing a significant amount of 4-methylcyclohexene in my crude product. How can I minimize this side reaction?
The formation of 4-methylcyclohexene is a classic example of the competition between S(_N)2 and E2 pathways.[1][4] This is particularly problematic when using a secondary alkyl halide as the substrate (Pathway B).
Caption: Competition between S(_N)2 and E2 pathways.
Strategies to Favor S(_N)2:
| Strategy | Rationale |
| Use a Primary Electrophile | Strongly favors the S(_N)2 pathway. Using 4-methylcyclohexanol and a methyl halide is the preferred route. |
| Lower Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions. Lower temperatures will favor the S(_N)2 pathway. |
| Choice of Base/Nucleophile | For Pathway B, a less sterically hindered base like sodium methoxide is better than a bulky base like potassium tert-butoxide. |
| Solvent Choice | A polar aprotic solvent (e.g., DMF, DMSO) can accelerate S(_N)2 reactions. |
Q3: The reaction is slow or stalls. What is affecting the reaction rate?
Several factors can influence the kinetics of the S(_N)2 reaction:
-
Steric Hindrance: The S(_N)2 reaction involves a backside attack. Significant steric bulk around the reaction center can hinder the approach of the nucleophile. While the methyl group at the 4-position is remote, the conformation of the cyclohexane ring is important.
-
Leaving Group Ability: A good leaving group is essential for a fast S(_N)2 reaction. The order of leaving group ability for halides is I > Br > Cl >> F. If using a sulfonate ester (e.g., tosylate, mesylate), these are excellent leaving groups.
-
Nucleophile Strength: The alkoxide of 4-methylcyclohexanol is a potent nucleophile. Ensure it is fully formed.
-
Solvent: Polar aprotic solvents (DMF, DMSO, acetone) are known to accelerate S(_N)2 reactions by solvating the cation of the alkoxide salt, leaving the anionic nucleophile more "naked" and reactive.
Q4: How does the stereochemistry of the starting 4-methylcyclohexanol (cis vs. trans) impact the reaction?
The stereochemistry of the starting alcohol can have a subtle but important effect on the reaction rate due to the conformational preferences of the cyclohexane ring.
The hydroxyl group can be in either an axial or an equatorial position. The equatorial position is generally more stable for a substituent.[5]
Caption: Chair conformations of cis- and trans-4-methylcyclohexanol.
For an S(_N)2 reaction on a cyclohexane ring, the ideal geometry involves the nucleophile and the leaving group being in a diaxial (anti-periplanar) arrangement.[6] While this is more critical when the leaving group is on the ring, the accessibility of the hydroxyl group for deprotonation and subsequent reaction can be influenced by its conformational position. The equatorial hydroxyl group is less sterically hindered, which can facilitate both deprotonation and the subsequent S(_N)2 reaction.
Recommended Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Pathway A.
Materials:
-
4-methylcyclohexanol (cis and trans mixture)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH(_3)I)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Dissolve 4-methylcyclohexanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases (typically 1-2 hours).
-
S(_N)2 Reaction: Cool the resulting alkoxide solution to 0 °C. Add methyl iodide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by fractional distillation. This compound has a boiling point of approximately 148 °C.[7]
Analytical Characterization
To effectively troubleshoot, it is essential to analyze the reaction mixture.
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying the desired product, unreacted starting materials, and byproducts like 4-methylcyclohexene. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the product and can be used to determine the cis/trans ratio. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to monitor the disappearance of the broad O-H stretch of the starting alcohol and the appearance of the C-O-C stretch of the ether product. |
References
-
Bartleby. The Synthesis Of An Alkene 4-Methylcyclohexanol. [Link]
-
YouTube. Synthesis of 4-Methylcyclohexene. [Link]
-
Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
-
Pavia, Lampman, Kiz, and Engel. 4-Methylcyclohexene Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Pearson. Williamson Ether Synthesis: Videos & Practice Problems. [Link]
-
Wikipedia. 4-Methylcyclohexanemethanol. [Link]
-
Chemistry LibreTexts. Preparing Ethers. [Link]
-
LookChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
PubChem. This compound | C8H16O | CID 6336264. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Chemistry LibreTexts. Additional Problems. [Link]
-
Chemistry LibreTexts. The E2 Reaction and Cyclohexane Conformation. [Link]
-
Chemistry LibreTexts. Additional Problems. [Link]
-
Chemistry Stack Exchange. Questions on formation of cyclic ethers using Williamson Ether synthesis. [Link]
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 1-Methoxy-4-methylcyclohexane
Welcome to the technical support center for the synthesis of 1-Methoxy-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your synthesis is successful, efficient, and reproducible.
Introduction: Navigating the Synthetic Landscape
The preparation of this compound is typically approached via two primary synthetic routes: the Williamson ether synthesis and the acid-catalyzed etherification of 4-methylcyclohexanol with methanol. While both methods can yield the desired product, they are susceptible to distinct side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls, explain the underlying chemical mechanisms, and provide robust protocols to mitigate them.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during your experiments.
Question 1: My reaction produced primarily 4-methylcyclohexene and its isomers instead of the target ether. What happened?
Answer: This outcome is the hallmark of a competing elimination reaction, specifically an acid-catalyzed dehydration, which has overshadowed your intended etherification. This typically occurs during the acid-catalyzed synthesis from 4-methylcyclohexanol and methanol, which proceeds via a carbocation intermediate, creating a competition between SN1 (substitution for the ether) and E1 (elimination for the alkene) pathways.
Causality & Mechanism:
-
Protonation of the Alcohol: The acid catalyst (e.g., H₂SO₄, H₃PO₄) protonates the hydroxyl group of 4-methylcyclohexanol, converting it into a good leaving group (water).[1]
-
Carbocation Formation: The departure of a water molecule generates a secondary carbocation at the C1 position. This is the rate-determining step for both SN1 and E1 reactions.[2]
-
The E1 Pathway Dominance: Instead of being captured by the methanol nucleophile (SN1), the carbocation loses a proton from an adjacent carbon. This E1 elimination is highly favored by high temperatures, as it is entropically favorable.[3] Using acids with poorly nucleophilic counter-ions, such as sulfuric or phosphoric acid, also promotes elimination over substitution.[4]
-
Isomer Formation: The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C4 position. Deprotonation from different adjacent carbons of these carbocations leads to a mixture of alkene isomers, including 1-methylcyclohexene and 3-methylcyclohexene, alongside the expected 4-methylcyclohexene.[5]
Visualizing the E1 Side Reaction and Rearrangement
Caption: E1 dehydration mechanism showing competing pathways.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Heat strongly favors elimination.[6] Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Choose a Different Acid: While strong non-nucleophilic acids are standard for dehydrations, consider a milder approach if etherification is the goal. Alternatively, switch to the Williamson ether synthesis, which avoids carbocation intermediates altogether.
-
Control Reaction Time: Prolonged exposure to acidic conditions at elevated temperatures will increase the proportion of elimination products.
Question 2: My Williamson ether synthesis has a low yield, with significant recovery of unreacted 4-methylcyclohexanol. What is the cause?
Answer: This issue points to incomplete formation of the 4-methylcyclohexyl alkoxide, which is the key nucleophile in the Williamson ether synthesis. The reaction's success hinges on the efficient deprotonation of the starting alcohol.[7]
Causality & Mechanism:
The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide.[8][9] If the alcohol is not fully converted to its conjugate base (the alkoxide), there will be insufficient nucleophile to react with the methylating agent (e.g., methyl iodide).
Troubleshooting Steps:
-
Choice of Base: The pKa of a secondary alcohol like 4-methylcyclohexanol is ~17-18. A base significantly stronger than the resulting alkoxide is required for complete deprotonation. Sodium hydride (NaH) is an excellent and common choice as it reacts irreversibly. Weaker bases like NaOH may lead to an unfavorable equilibrium.
-
Anhydrous Conditions: Water will react with strong bases like NaH and can also protonate the desired alkoxide, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the alkyl halide. This is often indicated by the cessation of hydrogen gas evolution when using NaH. Gentle warming can facilitate this step.
Question 3: Why would using 4-methylcyclohexyl bromide and sodium methoxide be a poor strategy for this synthesis?
Answer: This approach reverses the roles of the nucleophile and electrophile and creates a scenario where the E2 (elimination, bimolecular) side reaction becomes highly competitive with the desired SN2 (substitution, bimolecular) pathway.
Causality & Mechanism:
In this setup, sodium methoxide (CH₃ONa) is a strong, albeit small, base. The substrate, 4-methylcyclohexyl bromide, is a secondary alkyl halide. Strong bases reacting with secondary halides are known to produce significant amounts of elimination products.[8] The methoxide can abstract a proton from a carbon adjacent to the carbon bearing the bromide, leading to the formation of 4-methylcyclohexene in a single, concerted step.
Visualizing the SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways for a secondary halide.
The Superior Strategy: The preferred Williamson approach is to use the sterically hindered alcohol (4-methylcyclohexanol) to form the nucleophile (alkoxide) and react it with a sterically unhindered primary halide (methyl iodide). Elimination is not possible with methyl iodide as it has no β-hydrogens.
| Parameter | Recommended Strategy | Problematic Strategy |
| Nucleophile | Sodium 4-methylcyclohexoxide | Sodium methoxide |
| Electrophile | Methyl Iodide (CH₃I) | 4-Methylcyclohexyl Bromide |
| Primary Mechanism | SN2 | SN2 / E2 Competition |
| Major Side Product | Minimal | 4-Methylcyclohexene |
Frequently Asked Questions (FAQs)
FAQ 1: Which is the superior method for preparing this compound? The Williamson ether synthesis is generally the superior and more reliable method. It proceeds via a well-defined SN2 mechanism that avoids the formation of carbocation intermediates, thereby preventing rearrangements and minimizing elimination side reactions when the correct reagents are chosen (i.e., reacting the alkoxide of 4-methylcyclohexanol with a methyl halide).[9]
FAQ 2: How can I effectively purify the final product? Purification is complicated by the close boiling points of the desired ether and the primary side product, 4-methylcyclohexene.[10]
-
Aqueous Workup: First, wash the crude reaction mixture with water to remove any remaining acid or salts. A wash with a saturated sodium bicarbonate solution can neutralize residual acid, followed by a brine wash to aid layer separation.
-
Drying: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[10]
-
Fractional Distillation: Careful fractional distillation is the most effective method for separating the ether from any alkene byproducts and unreacted starting material.
FAQ 3: What analytical techniques are best for characterizing the product and identifying impurities?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the components of the product mixture and confirming their identities and relative quantities based on retention times and mass spectra.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of an ether (C-O stretch around 1080-1150 cm⁻¹) and the absence of an alcohol (broad O-H stretch around 3200-3600 cm⁻¹) or alkene (C=C stretch near 1650 cm⁻¹ and =C-H stretch >3000 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation. Key signals for the product include the methoxy group protons (~3.3 ppm) and carbon (~56 ppm).
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (Preferred Method)
This protocol is designed to maximize the yield of the desired ether by minimizing side reactions.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe.
-
Alcohol Addition: Slowly add a solution of 4-methylcyclohexanol (1.0 eq.) in anhydrous THF to the NaH suspension at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours). This indicates the complete formation of the sodium 4-methylcyclohexoxide.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux for 3-5 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: After cooling to 0 °C, cautiously quench the reaction by the slow addition of water to destroy any excess NaH.
-
Workup & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional distillation to obtain this compound.
Workflow: Williamson Ether Synthesis
Caption: Step-by-step workflow for the Williamson ether synthesis.
References
-
Brainly. (2019). Write a reasonable and detailed mechanism for the dehydration of 4-methylcyclohexanol in the presence of. [Link]
-
Homework.Study.com. Explain the process of product isolation and Purification of the dehydration of 4-methylcyclohexanol to 4-methylcyclohexene. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Bartleby. The Synthesis Of An Alkene 4-Methylcyclohexanol. [Link]
-
Homework.Study.com. Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Homework.Study.com. In lab we prepared 4-methylcyclohexene from 4-methylcyclohexanol with an acid catalyst in an E1 reaction. What are the side reactions for this?[Link]
-
University of Wisconsin-Madison. 4-Methylcyclohexene Synthesis. [Link]
-
Chegg.com. (2021). Solved Dehydration of 4-Methylcyclohexanol You will carry. [Link]
-
Master Organic Chemistry. (2012). Comparing the E1 vs SN1 Reactions. [Link]
-
Chemistry Steps. SN1 vs E1 Reactions. [Link]
-
The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]
-
University of Calgary. RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Troubleshooting Low Conversion in 1-Methoxy-4-methylcyclohexane Reactions
Welcome to the technical support center for troubleshooting reactions involving 1-Methoxy-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and yield in the synthesis of this valuable ether. Here, we delve into the underlying chemical principles to provide actionable, field-proven insights.
Understanding the Synthesis: The Williamson Ether Synthesis
The most common and versatile method for preparing this compound is the Williamson ether synthesis.[1][2][3] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon atom bearing a good leaving group. For the synthesis of this compound, there are two primary pathways:
-
Pathway A: Deprotonation of 4-methylcyclohexanol to form an alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide or methyl bromide).
-
Pathway B: Reaction of a methoxide salt (e.g., sodium methoxide) with a 4-methylcyclohexyl halide or sulfonate (e.g., tosylate).
Pathway A is generally preferred as primary halides, like methyl iodide, are excellent substrates for S(_N)2 reactions, minimizing the competing elimination reaction.
Generalized Reaction Scheme (Pathway A)
Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the synthesis of this compound.
Q1: My overall yield is significantly lower than expected. What are the primary culprits?
Low yield can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation: The first step, the formation of the alkoxide, is critical. 4-Methylcyclohexanol, like other alcohols, is a weak acid. A strong base, such as sodium hydride (NaH), is necessary for complete deprotonation. Incomplete deprotonation leads to unreacted starting material.
-
Troubleshooting:
-
Use a fresh, high-quality batch of NaH. Older NaH can be less reactive due to surface oxidation.
-
Ensure your solvent (e.g., THF, DMF) is anhydrous. Water will quench the NaH.
-
Allow sufficient time for the deprotonation to complete. You should observe the cessation of hydrogen gas evolution.
-
-
-
Competing Elimination (E2) Reaction: The alkoxide is not only a nucleophile but also a strong base. It can react with the methyl halide in an elimination reaction, though this is less likely with a methyl halide. More significantly, if you are using Pathway B (methoxide attacking a 4-methylcyclohexyl halide), the E2 reaction to form 4-methylcyclohexene becomes a major competing pathway.[1]
-
Troubleshooting:
-
Use a primary halide (methyl halide) as your electrophile (Pathway A).
-
Maintain a low reaction temperature. Higher temperatures favor elimination over substitution.
-
-
-
Reagent and Solvent Quality:
-
Wet Solvents: Water will react with the strong base (NaH) and the alkoxide intermediate, reducing the amount of active nucleophile.
-
Impure Starting Materials: Impurities in 4-methylcyclohexanol or the methylating agent can lead to side reactions.
-
Q2: I'm observing a significant amount of 4-methylcyclohexene in my crude product. How can I minimize this side reaction?
The formation of 4-methylcyclohexene is a classic example of the competition between S(_N)2 and E2 pathways.[1][4] This is particularly problematic when using a secondary alkyl halide as the substrate (Pathway B).
Caption: Competition between S(_N)2 and E2 pathways.
Strategies to Favor S(_N)2:
| Strategy | Rationale |
| Use a Primary Electrophile | Strongly favors the S(_N)2 pathway. Using 4-methylcyclohexanol and a methyl halide is the preferred route. |
| Lower Reaction Temperature | Elimination reactions have a higher activation energy than substitution reactions. Lower temperatures will favor the S(_N)2 pathway. |
| Choice of Base/Nucleophile | For Pathway B, a less sterically hindered base like sodium methoxide is better than a bulky base like potassium tert-butoxide. |
| Solvent Choice | A polar aprotic solvent (e.g., DMF, DMSO) can accelerate S(_N)2 reactions. |
Q3: The reaction is slow or stalls. What is affecting the reaction rate?
Several factors can influence the kinetics of the S(_N)2 reaction:
-
Steric Hindrance: The S(_N)2 reaction involves a backside attack. Significant steric bulk around the reaction center can hinder the approach of the nucleophile. While the methyl group at the 4-position is remote, the conformation of the cyclohexane ring is important.
-
Leaving Group Ability: A good leaving group is essential for a fast S(_N)2 reaction. The order of leaving group ability for halides is I > Br > Cl >> F. If using a sulfonate ester (e.g., tosylate, mesylate), these are excellent leaving groups.
-
Nucleophile Strength: The alkoxide of 4-methylcyclohexanol is a potent nucleophile. Ensure it is fully formed.
-
Solvent: Polar aprotic solvents (DMF, DMSO, acetone) are known to accelerate S(_N)2 reactions by solvating the cation of the alkoxide salt, leaving the anionic nucleophile more "naked" and reactive.
Q4: How does the stereochemistry of the starting 4-methylcyclohexanol (cis vs. trans) impact the reaction?
The stereochemistry of the starting alcohol can have a subtle but important effect on the reaction rate due to the conformational preferences of the cyclohexane ring.
The hydroxyl group can be in either an axial or an equatorial position. The equatorial position is generally more stable for a substituent.[5]
Caption: Chair conformations of cis- and trans-4-methylcyclohexanol.
For an S(_N)2 reaction on a cyclohexane ring, the ideal geometry involves the nucleophile and the leaving group being in a diaxial (anti-periplanar) arrangement.[6] While this is more critical when the leaving group is on the ring, the accessibility of the hydroxyl group for deprotonation and subsequent reaction can be influenced by its conformational position. The equatorial hydroxyl group is less sterically hindered, which can facilitate both deprotonation and the subsequent S(_N)2 reaction.
Recommended Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Pathway A.
Materials:
-
4-methylcyclohexanol (cis and trans mixture)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH(_3)I)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Dissolve 4-methylcyclohexanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases (typically 1-2 hours).
-
S(_N)2 Reaction: Cool the resulting alkoxide solution to 0 °C. Add methyl iodide (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by fractional distillation. This compound has a boiling point of approximately 148 °C.[7][8]
Analytical Characterization
To effectively troubleshoot, it is essential to analyze the reaction mixture.
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying the desired product, unreacted starting materials, and byproducts like 4-methylcyclohexene. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the product and can be used to determine the cis/trans ratio. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to monitor the disappearance of the broad O-H stretch of the starting alcohol and the appearance of the C-O-C stretch of the ether product. |
References
-
Bartleby. The Synthesis Of An Alkene 4-Methylcyclohexanol. [Link]
-
YouTube. Synthesis of 4-Methylcyclohexene. [Link]
-
Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]
-
Pavia, Lampman, Kiz, and Engel. 4-Methylcyclohexene Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Pearson. Williamson Ether Synthesis: Videos & Practice Problems. [Link]
-
Wikipedia. 4-Methylcyclohexanemethanol. [Link]
-
Chemistry LibreTexts. Preparing Ethers. [Link]
-
LookChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
PubChem. This compound | C8H16O | CID 6336264. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Chemistry LibreTexts. Additional Problems. [Link]
-
Chemistry LibreTexts. The E2 Reaction and Cyclohexane Conformation. [Link]
-
Chemistry LibreTexts. Additional Problems. [Link]
-
Chemistry Stack Exchange. Questions on formation of cyclic ethers using Williamson Ether synthesis. [Link]
-
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. [Link]
Sources
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- 2. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. This compound | 90200-72-9 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound|lookchem [lookchem.com]
Troubleshooting Guide: Preventing Ether Cleavage During Synthetic Transformations
<Technical Support Center: 1-Methoxy-4-methylcyclohexane >
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing unwanted ether cleavage during your reactions. By understanding the underlying mechanisms and employing the appropriate strategies, you can ensure the integrity of your target molecule and achieve higher yields and purity.
I. Understanding the Problem: Why is My Ether Cleaving?
Question: I'm performing a reaction on a molecule containing the this compound moiety, and I'm observing the formation of 4-methylcyclohexanol and/or its subsequent reaction products. What is causing the cleavage of the methoxy group?
Answer: The cleavage of the C-O bond in ethers is a common side reaction, particularly under acidic conditions.[1][2] Ethers are generally stable, but the oxygen atom can be protonated by strong acids, turning the methoxy group into a good leaving group (methanol).[3][4] The resulting carbocation at the 1-position of the cyclohexane ring can then be attacked by a nucleophile present in the reaction mixture.
The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[5][6] In the case of this compound, the secondary nature of the carbon attached to the oxygen makes it susceptible to both pathways, although an SN1-like mechanism is often favored due to the relative stability of the secondary carbocation.
Key Factors Influencing Ether Cleavage:
-
Acid Strength: Strong protic acids (e.g., HBr, HI, H₂SO₄) and Lewis acids (e.g., BBr₃, AlCl₃) are potent catalysts for ether cleavage.[5][7]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the C-O bond scission, increasing the rate of cleavage.[3][5]
-
Nucleophilicity of the Counter-ion: Strong nucleophiles, such as bromide (Br⁻) and iodide (I⁻) ions, readily attack the carbon of the protonated ether, facilitating cleavage.[3][7]
II. Troubleshooting Common Synthetic Scenarios
This section addresses specific experimental challenges and provides actionable solutions to prevent ether cleavage.
Scenario 1: Acid-Catalyzed Reactions (e.g., Esterification, Acetal Formation/Removal)
Question: I need to perform an acid-catalyzed reaction on another functional group in my molecule, but the conditions are cleaving the methoxy ether. How can I proceed?
Answer: The key is to use milder acidic conditions or alternative catalysts that are less prone to promoting ether cleavage.
Troubleshooting Strategies:
| Problematic Condition | Recommended Alternative | Rationale |
| Strong mineral acids (H₂SO₄, HCl) | Mildly acidic catalysts like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). | These reagents provide sufficient acidity for many reactions without being harsh enough to cause significant ether cleavage.[8] |
| High reaction temperatures | Run the reaction at the lowest effective temperature. | Lower temperatures decrease the rate of the undesired ether cleavage reaction. |
| Protic solvents (e.g., methanol, ethanol) | Use aprotic solvents (e.g., dichloromethane, THF, toluene). | Protic solvents can participate in the cleavage reaction. |
Experimental Protocol: Mild Acetal Deprotection
For the deprotection of an acetal in the presence of a methoxy ether, consider the following:
-
Reagent: Use a catalytic amount of PPTS in a solvent system like acetone/water.
-
Temperature: Perform the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitoring: Closely monitor the reaction progress by TLC or GC-MS to minimize reaction time and prevent prolonged exposure to acidic conditions.
Scenario 2: Reactions Involving Strong Nucleophiles and Potentially Acidic Conditions
Question: I'm attempting a substitution reaction at another position on the cyclohexane ring using a reagent that is a strong nucleophile and can generate acidic byproducts. How do I protect the ether?
Answer: In this scenario, controlling the pH of the reaction mixture is crucial. The addition of a non-nucleophilic base can neutralize any in-situ generated acid.
Troubleshooting Strategies:
-
Acid Scavengers: Incorporate a hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge into the reaction mixture. These bases will neutralize protons without interfering with the primary reaction.
-
Buffered Systems: Employ a buffered solution to maintain a specific pH range where the ether is stable.
-
Reagent Choice: If possible, select reagents that are less likely to generate acidic byproducts.
Workflow for pH Control:
Caption: Decision workflow for managing acidic byproducts.
III. Advanced Strategies: Protecting Group Chemistry
Question: My desired reaction requires harsh conditions that are incompatible with the methoxy ether. Is there a way to temporarily modify the ether to withstand these conditions?
Answer: While the methoxy group itself is often considered a protecting group for an alcohol, in situations where it is labile, you might consider a protecting group strategy for the entire molecule. However, a more direct approach is to carefully select reaction conditions that are orthogonal to the stability of the methoxy ether.
If the reaction is absolutely necessary and no milder conditions can be found, you would need to reconsider your synthetic route. It might be more efficient to introduce the methoxy group at a later stage after the harsh reaction step has been completed.
IV. Analytical Characterization of Ether Cleavage
Question: How can I confirm and quantify the extent of ether cleavage in my reaction mixture?
Answer: Several analytical techniques can be employed to detect and quantify the starting material, the desired product, and the cleavage byproducts.
| Technique | What to Look For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Appearance of a new peak corresponding to the mass of 4-methylcyclohexanol. The relative peak areas can provide a semi-quantitative measure of cleavage. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Disappearance of the characteristic singlet for the methoxy protons (~3.3 ppm) and the appearance of a broad singlet for the hydroxyl proton of 4-methylcyclohexanol. |
| High-Performance Liquid Chromatography (HPLC) | Development of a new peak with a different retention time, corresponding to the more polar 4-methylcyclohexanol. Quantification can be achieved using a calibration curve. |
V. Frequently Asked Questions (FAQs)
Q1: Are there any reagents that are known to be particularly harsh and should be avoided if possible?
A1: Yes, boron tribromide (BBr₃) and hydroiodic acid (HI) are classic reagents for ether cleavage and should be avoided unless demethylation is the desired outcome.[5][9] Strong Lewis acids in combination with nucleophiles can also be problematic.
Q2: Does the stereochemistry of the this compound (cis vs. trans) affect the rate of cleavage?
A2: The stereochemistry can have a subtle effect. The stability of the chair conformation and the accessibility of the ether oxygen to protonation can be influenced by the relative positions of the methoxy and methyl groups.[10] The conformer where the methoxy group is in an axial position might be slightly more sterically hindered, potentially slowing the rate of protonation. However, under strongly acidic conditions, cleavage is likely to occur in both isomers.
Q3: Can I use basic conditions without worrying about ether cleavage?
A3: Generally, ethers are stable to basic conditions. However, very strong bases like organolithium reagents can cleave ethers, though this is less common for simple alkyl ethers.[1] Standard inorganic bases (e.g., NaOH, K₂CO₃) and amine bases (e.g., triethylamine, DIPEA) are typically safe to use.
Q4: I am performing an oxidation reaction on the cyclohexane ring. Will this affect the methoxy group?
A4: Most common oxidizing agents that target C-H bonds (e.g., CrO₃, KMnO₄) will likely also be too harsh for the ether. However, more selective oxidation systems, potentially enzymatic or using specific metal catalysts under controlled conditions, might be compatible.[11] Careful screening of reaction conditions is necessary.
Mechanism of Acid-Catalyzed Ether Cleavage:
Caption: Generalized mechanism of ether cleavage by a strong acid (HX).
By understanding the principles outlined in this guide and carefully selecting your reaction conditions, you can minimize or eliminate unwanted ether cleavage, leading to more successful and efficient syntheses.
References
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
YouTube. (2018, December 31). ether cleavage with strong acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
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YouTube. (2019, December 27). cleavage of ethers with acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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PubMed. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
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YouTube. (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
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Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
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MDPI. (n.d.). Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. Retrieved from [Link]
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Technical Support Center: Stereochemical Control in Reactions of 1-Methoxy-4-methylcyclohexane
Welcome to the technical support center for navigating the complexities of stereochemistry in reactions involving 1-methoxy-4-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for controlling the stereochemical outcome of your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern why a particular solvent choice leads to a specific product, empowering you to troubleshoot and optimize your synthetic strategies.
Fundamentals: The Tug-of-War Between Reaction Mechanisms
Reactions at the C1 position of this compound are primarily a contest between four potential pathways: SN1, SN2, E1, and E2. The stereochemical outcome of your reaction is dictated by which of these mechanisms predominates, and the solvent is a key player in directing this choice.
-
SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process involving the formation of a planar carbocation intermediate. This pathway is favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate.[1][2] Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to a mixture of stereoisomers (racemization).
-
SN2 (Substitution, Nucleophilic, Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry at the reaction center.[3] SN2 reactions are favored by polar aprotic solvents, which solvate the cation but leave the nucleophile "naked" and highly reactive.[4][5]
-
E1 (Elimination, Unimolecular): Competing with the SN1 pathway, the E1 reaction also proceeds through a carbocation intermediate. Instead of a nucleophile attacking, a weak base removes a proton from an adjacent carbon, forming a double bond.[6] Like SN1, it is favored by polar protic solvents.[7]
-
E2 (Elimination, Bimolecular): This is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. A key requirement for the E2 mechanism in cyclohexane systems is an anti-periplanar arrangement of a β-hydrogen and the leaving group, meaning both must be in axial positions.[8][9] This stereochemical constraint can dictate the regioselectivity of the elimination.[8][10]
The choice between these pathways is heavily influenced by the solvent's ability to stabilize charged intermediates and solvate nucleophiles.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Question 1: Why am I getting a mixture of cis and trans substitution products when I was expecting a single stereoisomer?
Answer: The formation of a mixture of stereoisomers is a classic sign of an SN1 reaction pathway. This occurs because the reaction is likely proceeding through a planar carbocation intermediate, which can be attacked by the nucleophile from either the top or bottom face, leading to both retention and inversion of configuration.
-
Causality: You are likely using a polar protic solvent, such as water, methanol, or ethanol. These solvents excel at stabilizing the carbocation intermediate and the leaving group, which are key to the SN1 mechanism.[2][5][11]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: To favor a stereospecific SN2 reaction that results in a single inverted product, change your solvent to acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4][5] These solvents do not effectively solvate the nucleophile, increasing its reactivity and promoting the SN2 pathway.[12][13]
-
Increase Nucleophile Concentration and Strength: SN2 reactions are bimolecular, meaning the rate depends on both the substrate and the nucleophile.[14] Using a higher concentration of a strong nucleophile will favor the SN2 mechanism over SN1.
-
Question 2: My primary product is an alkene (elimination product) instead of the desired substitution product. How can I fix this?
Answer: You are observing a predominance of elimination (E1/E2) over substitution (SN1/SN2). This is a common issue, especially with hindered substrates or when using a strong, bulky base.
-
Causality:
-
High Temperature: Elimination reactions are generally favored by heat.[15]
-
Strong, Sterically Hindered Base: Bases like potassium tert-butoxide are designed to favor elimination by being too bulky to act as effective nucleophiles.
-
Solvent Choice: While polar protic solvents can promote both SN1 and E1, the E1 pathway can become dominant under certain conditions.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This will generally favor substitution over elimination.
-
Use a Strong, Non-Bulky Nucleophile: If you desire an SN2 product, a good nucleophile that is not a strong base (e.g., I⁻, Br⁻, N₃⁻) is ideal.
-
For SN1, Use a Weakly Basic Nucleophile/Solvent: Solvolysis in a polar protic solvent that is a weak base (like acetic acid) can favor substitution.
-
Question 3: My E2 elimination is giving the less substituted (Hofmann) alkene instead of the expected more substituted (Zaitsev) product. Why is this happening?
Answer: The stereochemical requirements of the E2 reaction in cyclohexane rings can override Zaitsev's rule. For an E2 elimination to occur, there must be a hydrogen on a neighboring carbon that is in an axial position and on the opposite side of the ring (anti-periplanar) to the axial leaving group.[8][9][16]
-
Causality: The conformation of your starting material may be such that the only available anti-periplanar β-hydrogen leads to the formation of the less substituted alkene. The chair conformation of the cyclohexane ring will orient the substituents in specific axial or equatorial positions, and only axial protons can participate in the E2 elimination with an axial leaving group.[8][16]
-
Troubleshooting Steps:
-
Analyze the Chair Conformation: Draw the chair conformations of your specific isomer of this compound. Identify which β-hydrogens are anti-periplanar to the methoxy group when it is in an axial position. This will predict the regiochemical outcome.
-
Consider an E1 Pathway: If you need the Zaitsev product and the stereochemistry for E2 is unfavorable, you could try to force an E1 mechanism. This involves using a weak base in a polar protic solvent. The E1 reaction does not have the strict stereochemical requirements of the E2 reaction.[10][15]
-
Frequently Asked Questions (FAQs)
Q: What is the role of acid catalysis in reactions of this compound?
A: The methoxy group (-OCH₃) is a poor leaving group. In the presence of an acid, the oxygen atom can be protonated to form -O⁺HCH₃. This creates a much better leaving group, methanol (CH₃OH), which can depart to form a carbocation.[6][17] This initial protonation step is crucial for initiating SN1 and E1 reactions.
Q: How does the choice between a polar protic and a polar aprotic solvent direct the reaction pathway?
A: Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[2] They are excellent for SN1/E1 reactions because they can stabilize both the carbocation intermediate and the leaving group.[1][5] However, they can "cage" nucleophiles through hydrogen bonding, reducing their reactivity in SN2 reactions.[12][13]
Polar aprotic solvents (e.g., acetone, DMSO, DMF) lack O-H or N-H bonds.[18] They still have a dipole moment to dissolve charged species but cannot hydrogen bond with the nucleophile. This leaves the nucleophile highly reactive and ready to participate in an SN2 reaction.[4][12]
Solvent Effects on Reaction Pathways
| Solvent Type | Favored Mechanism(s) | Stereochemical Outcome for Substitution |
| Polar Protic (e.g., H₂O, CH₃OH) | SN1, E1 | Racemization (mixture of stereoisomers) |
| Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Inversion of configuration |
| Non-Polar (e.g., Hexane, Toluene) | Generally poor solvents for these reactions | N/A (low reactivity) |
Visualization of Solvent Effects
The following diagram illustrates how the choice of solvent can direct the reaction of this compound down different stereochemical paths.
Caption: Solvent-Directed Reaction Pathways
Experimental Protocols
Protocol 1: SN2 Reaction for Stereospecific Inversion
Objective: To convert cis-1-methoxy-4-methylcyclohexane to trans-1-azido-4-methylcyclohexane with inversion of stereochemistry.
-
Solvent and Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1-methoxy-4-methylcyclohexane (1.0 eq) in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq).
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 50-70 °C). The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the azide ion.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a non-polar solvent like diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the trans product.
Protocol 2: E1 Reaction for Zaitsev Product Formation
Objective: To synthesize 4-methylcyclohex-1-ene from this compound.
-
Acidic Medium: In a round-bottom flask equipped with a distillation apparatus, combine this compound with a mixture of concentrated sulfuric acid and phosphoric acid.[19] The acids act as catalysts to protonate the methoxy group.[6]
-
Reaction Conditions: Heat the mixture to a temperature above the boiling point of the product alkene but below that of the starting alcohol.[19] This allows for the selective removal of the product as it is formed, driving the equilibrium forward (Le Chatelier's principle).
-
Distillation: Collect the distillate, which will be a mixture of the alkene and water.
-
Workup: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid. Separate the organic layer.
-
Purification: Dry the organic layer with a drying agent (e.g., anhydrous calcium chloride) and perform a final simple distillation to obtain the pure 4-methylcyclohex-1-ene.
References
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]
-
Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?[Link]
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Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[Link]
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Chemistry LibreTexts. (2022). 14.3: Elimination by the E1 Mechanism.[Link]
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YouTube. (2021). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl.[Link]
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KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.[Link]
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Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.[Link]
-
Study.com. Addition of HCl to 1-methoxycyclohexene yields 1-chloro-1-methoxycyclohexane as a sole product.[Link]
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes.[Link]
-
Khan Academy. E2 elimination: Substituted cyclohexanes.[Link]
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Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation.[Link]
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PubChem. This compound.[Link]
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LookChem. This compound.[Link]
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Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions.[Link]
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Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.[Link]
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YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.[Link]
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Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.[Link]
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Unknown. 4-Methylcyclohexene Synthesis.[Link]
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Chemistry LibreTexts. (2022). 9.7: Comparison of E1 and E2 Reactions.[Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.[Link]
-
Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings.[Link]
-
Study.com. Draw the equation in a way that shows clearly the stereochemistry of the reactant and product. cis-1-bromo-4-methylcyclohexane + NaSH to 4-methylcyclohexanethiol.[Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents.[Link]
-
YouTube. (2020). 7.6 E1 Reactions and E1 vs E2 | Organic Chemistry.[Link]
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YouTube. (2022). Protic and Aprotic solvents - and the reaction speed.[Link]
-
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.[Link]
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Chegg.com. (2024). Solved 13. The preferred conformation of | Chegg.com.[Link]
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CORE. NUCLEOPHILIC SUBSTITUTION REACTIONS 1.[Link]
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LabXchange. (2024). Understanding E1 vs E2 Reactions.[Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns.[Link]
-
Pearson. Suggest how you would convert trans-4-methylcyclohexanol to a. tr...[Link]
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YouTube. (2021). 4 Methylcyclohexene Lab Lecture - Chem 251.[Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.[Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Cis- and Trans-1-Methoxy-4-methylcyclohexane
For researchers and professionals in drug development and organic synthesis, understanding the nuanced interplay between a molecule's three-dimensional structure and its chemical reactivity is paramount. Stereoisomerism, particularly in cyclic systems like substituted cyclohexanes, offers a classic yet profound illustration of how subtle changes in spatial arrangement can dramatically alter reaction pathways and product distributions. This guide provides an in-depth comparison of the reactivity of cis- and trans-1-methoxy-4-methylcyclohexane, leveraging foundational principles of conformational analysis and stereoelectronic theory to explain observed and predicted experimental outcomes.
The Decisive Role of Chair Conformations
The reactivity of substituted cyclohexanes is intrinsically linked to the conformational equilibrium of the cyclohexane ring, which predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is a critical determinant of the molecule's reactivity.
For 1,4-disubstituted cyclohexanes, the cis isomer has one substituent in an axial position and the other in an equatorial position, while the trans isomer can have both substituents in either axial or equatorial positions.[1] Generally, a chair conformation is more stable when a bulky substituent is in the equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions.[2]
-
trans-1-Methoxy-4-methylcyclohexane: This isomer is most stable when both the methoxy and methyl groups are in equatorial positions. The alternative conformer, with both groups in axial positions, is significantly less stable due to substantial 1,3-diaxial interactions. Consequently, the diequatorial conformer is the overwhelmingly predominant species at equilibrium.
-
cis-1-Methoxy-4-methylcyclohexane: In the cis isomer, one group must be axial and the other equatorial. Through a ring-flip, these positions can be interconverted. The bulkier group will preferentially occupy the equatorial position to minimize steric strain.[3] The A-value, a measure of the steric strain of an axial substituent, is approximately 1.7 kcal/mol for a methyl group and about 0.6 kcal/mol for a methoxy group. Therefore, the more stable conformer of the cis isomer will have the methyl group in the equatorial position and the methoxy group in the axial position.
The following diagram illustrates the conformational equilibria for both isomers.
Caption: Conformational equilibria of trans and cis isomers.
Comparative Reactivity in Elimination Reactions (E2)
The bimolecular elimination (E2) reaction is highly sensitive to the stereochemistry of the substrate. For the reaction to proceed via a low-energy transition state, a crucial stereoelectronic requirement must be met: the leaving group and a β-hydrogen must be in an anti-periplanar (or anti-coplanar) arrangement.[3][4] In cyclohexane systems, this translates to a requirement for a 1,2-diaxial orientation of the leaving group and the hydrogen to be eliminated.[1][5]
cis-1-Methoxy-4-methylcyclohexane: Primed for Reaction
As established, the most stable conformer of the cis isomer already has the methoxy group (the leaving group) in an axial position. This conformation also features two axial β-hydrogens, at the C2 and C6 positions, which are anti-periplanar to the axial methoxy group. This pre-existing, favorable arrangement means that the cis isomer can readily undergo E2 elimination without needing to adopt a high-energy conformation. The elimination will follow Zaitsev's rule, with the base preferentially abstracting a proton from the more substituted β-carbon (if applicable) to form the more stable, more substituted alkene. In this case, elimination leads to the formation of 4-methylcyclohexene. Given the favorable conformation, the overall rate of elimination for the cis isomer is expected to be relatively fast.[6][7]
trans-1-Methoxy-4-methylcyclohexane: A Reluctant Participant
The trans isomer presents a stark contrast. Its most stable conformer has both the methoxy group and the methyl group in equatorial positions. In this diequatorial state, there are no β-hydrogens anti-periplanar to the methoxy leaving group, making E2 elimination impossible from this conformation.[1] For the reaction to occur, the molecule must first undergo a ring-flip to the highly unstable diaxial conformer. This diaxial conformation places a significant energy barrier on the reaction pathway due to severe 1,3-diaxial steric interactions.[3][5] Because only a very small population of the trans isomer exists in the reactive diaxial conformation at any given time, the overall rate of E2 elimination is extremely slow.[3] When elimination does occur from this high-energy conformer, it will also yield 4-methylcyclohexene.
The stark difference in reaction rates is a direct consequence of the stereoelectronic requirements of the E2 mechanism, as illustrated in the following workflow.
Sources
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Definitive Structural Validation of 1-Methoxy-4-methylcyclohexane: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
The Challenge: 1-Methoxy-4-methylcyclohexane (CAS: 90200-72-9) presents a classic stereochemical challenge. As a liquid at room temperature (b.p. ~148°C), it defies standard solid-state analysis. The molecule exists as two diastereomers: cis and trans. While Nuclear Magnetic Resonance (NMR) is the industry workhorse for solution-state assignment, it suffers from time-averaged signals due to rapid ring flipping (chair-chair interconversion) at ambient temperatures.
The Solution: This guide details the validation of the this compound structure using In Situ Cryocrystallography , a specialized X-ray diffraction technique that crystallizes liquids directly within the diffractometer. This method provides the absolute configuration and precise conformational geometry that spectroscopic methods can only infer.
Part 1: The Stereochemical Conundrum
To validate the structure, one must first understand the thermodynamic landscape. The cyclohexane ring is governed by steric A-values (the energy cost of an axial substituent).
-
Methyl Group (
kcal/mol): Bulky. Strongly prefers the equatorial position. -
Methoxy Group (
kcal/mol): Smaller. Prefers equatorial but can tolerate axial positioning better than methyl.
The Isomers[1]
-
Trans-1-Methoxy-4-methylcyclohexane:
-
Conformation: Diequatorial (e,e) vs. Diaxial (a,a).
-
Stability:[1] The (e,e) form is thermodynamically dominant.
-
-
Cis-1-Methoxy-4-methylcyclohexane:
-
Conformation: One equatorial, one axial.[2]
-
Preference: The bulky Methyl group locks into the equatorial position, forcing the Methoxy group into the axial position.
-
Validation Goal: Distinguish the trans-(e,e) from the cis-(e,a) isomer and confirm the absence of ring-flip averaging.
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares the three primary validation pillars.
| Feature | Method A: In Situ X-ray Crystallography | Method B: Solution NMR ( | Method C: DFT Computational Modeling |
| Primary Output | Absolute 3D atomic coordinates & bond lengths. | Chemical shifts ( | Energy minima, predicted spectra, transition states. |
| State of Matter | Solid (Frozen Single Crystal) | Solution (Dynamic). | Vacuum/Solvent Model (Theoretical). |
| Stereo Certainty | Absolute (Gold Standard). Direct visualization of stereocenters. | Inferential. Relies on Karplus equation and NOE build-up. | Predictive.[2][3][4] Validation depends on match with Exp. |
| Limitations | Requires specialized in situ crystallization equipment (OHCD). | Rapid ring flipping at RT averages signals (requires low-temp NMR). | Dependent on basis set accuracy (e.g., B3LYP/6-31G*). |
| Time/Cost | High (24-48h). Requires beamtime/diffractometer. | Low (15 mins). Routine access. | Low to Medium (CPU time). |
Part 3: Experimental Protocol – In Situ Cryocrystallography
For the validation of liquid this compound.
Since the target is a liquid, you cannot simply "mount a crystal." You must grow one on the goniometer.
Phase 1: Sample Preparation
-
Capillary Loading: Draw pure liquid this compound into a Lindemann glass capillary (0.1 – 0.3 mm diameter).
-
Sealing: Flame-seal the capillary to prevent evaporation and ice formation.
-
Mounting: Mount the capillary on a standard goniometer head using clay or wax.
Phase 2: The OHCD Crystallization Workflow
Objective: Convert the polycrystalline frozen mass into a single crystal suitable for diffraction.
-
Flash Freezing: rapidly cool the sample stream to 100 K using a nitrogen cryostream. This creates a polycrystalline or amorphous "glass."
-
Optical Heating (Zone Melting): Use a Focused IR Laser (OHCD - Optical Heating and Crystallization Device) to melt a small zone of the sample.
-
Zone Refining: Slowly translate the molten zone along the capillary. As the liquid front moves, a single crystal seed often propagates behind it.
-
Annealing: Once a single crystal domain is established, cycle the temperature slightly below the melting point (approx. -5°C to -10°C relative to MP) to resolve defects.
Phase 3: Data Collection & Refinement
-
Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu
radiation). -
Strategy: Collect full sphere data. High redundancy is required due to potential absorption by the glass capillary.
-
Refinement: Solve structure using Direct Methods (SHELXT). Refine against
(SHELXL).-
Critical Check: Locate the Methyl carbon and O-Methyl oxygen. Verify the torsion angles to confirm Axial vs. Equatorial placement.
-
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic and the in situ crystallization process.
Figure 1: Workflow for converting liquid this compound into a single crystal for structural validation.
Part 5: Data Interpretation Guide
When you receive the .CIF file (Crystallographic Information File), validate the following parameters to ensure the model is chemically sound.
The ORTEP Diagram Check
-
Thermal Ellipsoids: In a well-ordered structure at 100 K, ellipsoids should be small and nearly spherical (50% probability level). Large, elongated ellipsoids on the Methoxy group suggest static disorder or ring flipping even in the solid state.
-
Ring Puckering: Calculate the Cremer-Pople parameters (
). For a perfect chair, should be near 0° or 180°.
Geometric Validation (Trans Isomer Example)
If you have the Trans isomer, the X-ray data must show:
-
C1-O1 Bond Vector: Equatorial.
-
C4-C(Methyl) Bond Vector: Equatorial.[2]
-
Torsion Angles: The O-C1-C2-C3 torsion angle should be approx
(gauche) relative to the ring carbons, consistent with a chair form.
Geometric Validation (Cis Isomer Example)
If you have the Cis isomer, the X-ray data will likely show:
-
C4-C(Methyl): Equatorial (due to higher A-value).
-
C1-O1: Axial (forced by the ring geometry).
-
Key Indicator: Look for 1,3-diaxial interactions between the axial Methoxy oxygen and the axial protons on C3 and C5. The C1-O1 bond length may be slightly elongated due to this steric strain.
References
- Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37). Oxford University Press.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Explains the electronic preference of methoxy groups).
-
Gushurst, A. J., & Jorgensen, W. L. (1988). Conformational analysis.[5][6] 1. This compound.[7][3][8][9][10] Journal of Organic Chemistry, 53(15), 3397-3408. (Direct computational and experimental comparison of this specific molecule).
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (Standard protocol for validating the .CIF output).
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 90200-72-9 | TCI Deutschland GmbH [tcichemicals.com]
- 8. This compound | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. This compound | 90200-72-9 | TCI EUROPE N.V. [tcichemicals.com]
A Comparative Spectroscopic Guide to Cis- and Trans-1-Methoxy-4-methylcyclohexane Isomers
In the realm of synthetic chemistry and drug development, the precise characterization of stereoisomers is a critical step that influences biological activity, physical properties, and overall product efficacy. The 1-methoxy-4-methylcyclohexane system, with its cis and trans isomers, offers a classic yet insightful case study into the power of spectroscopic methods to elucidate three-dimensional molecular architecture. This guide provides a detailed comparative analysis of these two isomers using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in the principles of conformational analysis.
The Foundational Role of Conformational Analysis
The spectroscopic differences between the cis and trans isomers of this compound are fundamentally rooted in their preferred chair conformations. The cyclohexane ring rapidly interconverts between two chair forms in a process known as ring flipping. Substituents can occupy either an axial or an equatorial position, with the equatorial position being generally more stable for bulkier groups to minimize steric strain from 1,3-diaxial interactions.[1][2][3]
-
Trans-1-methoxy-4-methylcyclohexane: The most stable conformation for the trans isomer has both the methoxy and the methyl groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, making it the overwhelmingly predominant conformation at room temperature.[4][5]
-
Cis-1-methoxy-4-methylcyclohexane: The cis isomer exists as a dynamic equilibrium of two chair conformations, where one substituent is axial and the other is equatorial. One conformer has an axial methoxy group and an equatorial methyl group, while the other has an equatorial methoxy group and an axial methyl group. The relative population of these two conformers depends on the A-values (a measure of the steric bulk) of the methoxy and methyl groups. Since the methyl group is sterically more demanding than the methoxy group, the conformation with the equatorial methyl group and axial methoxy group is expected to be more stable.[5][6]
This fundamental difference in conformational preference is the primary driver for the distinct spectroscopic signatures observed for each isomer.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is exceptionally sensitive to the local electronic environment and spatial orientation of hydrogen atoms. The key distinctions between the cis and trans isomers are evident in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (the methine proton where the methoxy group is attached).
dot graph TD { subgraph Cis Isomer (Axial Methoxy) A[Axial OCH3]; B[Equatorial CH3]; end subgraph Trans Isomer (Diequatorial) C[Equatorial OCH3]; D[Equatorial CH3]; end }
Figure 1: Predominant chair conformations of cis- and trans-1-methoxy-4-methylcyclohexane.
Expected ¹H NMR Spectral Differences:
| Proton | Trans Isomer (Diequatorial) | Cis Isomer (Axial Methoxy/Equatorial Methyl) | Rationale |
| H1 (methine) | Downfield shift (δ ≈ 3.3-3.5 ppm) | Upfield shift (δ ≈ 3.1-3.3 ppm) | Equatorial protons are typically deshielded compared to their axial counterparts due to anisotropic effects of C-C single bonds.[7][8] |
| -OCH₃ (methoxy) | Singlet (δ ≈ 3.3 ppm) | Singlet (δ ≈ 3.4 ppm) | The chemical shift of the methoxy protons is subtly influenced by the orientation of the group.[9] |
| -CH₃ (methyl) | Doublet (δ ≈ 0.9 ppm) | Doublet (δ ≈ 0.9 ppm) | The chemical shift of the methyl protons is less affected by the remote methoxy group's orientation. |
| Ring Protons | Complex multiplets | Complex multiplets | Significant overlap is expected, but the specific multiplet patterns will differ due to the different coupling constants in the fixed chair (trans) versus the equilibrating chairs (cis). |
Table 1: Predicted ¹H NMR chemical shifts for the isomers of this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the steric environment, offering a clear distinction between the cis and trans isomers.
Expected ¹³C NMR Spectral Differences:
| Carbon | Trans Isomer (Diequatorial) | Cis Isomer (Axial Methoxy/Equatorial Methyl) | Rationale |
| C1 | Downfield shift (δ ≈ 78-80 ppm) | Upfield shift (δ ≈ 74-76 ppm) | The carbon bearing an axial substituent is shielded by the gamma-gauche effect from the axial hydrogens at C3 and C5. |
| C2, C6 | Downfield shift (δ ≈ 35-37 ppm) | Upfield shift (δ ≈ 31-33 ppm) | These carbons are also influenced by the gamma-gauche effect from the axial methoxy group in the cis isomer. |
| C3, C5 | Downfield shift (δ ≈ 30-32 ppm) | Upfield shift (δ ≈ 26-28 ppm) | Similar to C2 and C6, these carbons experience shielding from the axial methoxy group. |
| C4 | Downfield shift (δ ≈ 32-34 ppm) | Downfield shift (δ ≈ 32-34 ppm) | The chemical shift of C4 is less affected by the stereochemistry at C1. |
| -OCH₃ | Downfield shift (δ ≈ 56-58 ppm) | Upfield shift (δ ≈ 54-56 ppm) | The carbon of the methoxy group itself is also shielded in the axial orientation. |
| -CH₃ | Downfield shift (δ ≈ 22-24 ppm) | Downfield shift (δ ≈ 22-24 ppm) | The methyl carbon is in an equatorial position in the major conformer of both isomers, so its chemical shift is expected to be similar. |
Table 2: Predicted ¹³C NMR chemical shifts for the isomers of this compound.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules. The C-O stretching vibration is a key diagnostic peak for ethers. The frequency of this vibration can be influenced by the substituent's orientation on the cyclohexane ring.
Expected IR Spectral Differences:
| Vibrational Mode | Trans Isomer (Equatorial C-O) | Cis Isomer (Axial C-O) | Rationale |
| C-O Stretch | Higher wavenumber (≈ 1090-1110 cm⁻¹) | Lower wavenumber (≈ 1060-1080 cm⁻¹) | The C-O bond in an equatorial position generally has a slightly higher stretching frequency compared to an axial C-O bond. This is analogous to observations in substituted cyclohexanols.[10] |
| C-H Stretch (sp³) | ≈ 2850-2960 cm⁻¹ | ≈ 2850-2960 cm⁻¹ | The C-H stretching region is typically complex and less diagnostic for distinguishing these isomers. |
Table 3: Predicted IR absorption frequencies for the isomers of this compound.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed due to the different steric environments of the precursor ions.
Expected Mass Spectrometry Fragmentation:
Both isomers are expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation patterns are likely to be dominated by the loss of the methoxy group and fragmentation of the cyclohexane ring.
-
Loss of methoxy radical: [M - OCH₃]⁺ at m/z = 97.
-
Loss of methanol: [M - CH₃OH]⁺ at m/z = 96 (via a rearrangement).
-
Ring cleavage pathways: Leading to various smaller fragment ions.
While significant differences in the fragmentation patterns of the cis and trans isomers are not anticipated, the relative intensities of the fragment ions may vary slightly due to the different ground-state energies and geometries of the molecular ions.
Experimental Protocols
dot graph TD { A[Sample Preparation] --> B{NMR Analysis}; A --> C{IR Analysis}; A --> D{GC-MS Analysis}; B --> E[¹H and ¹³C Spectra Acquisition]; C --> F[FT-IR Spectrum Acquisition]; D --> G[Chromatographic Separation and Mass Spectrum Acquisition]; }
Figure 2: General experimental workflow for the spectroscopic analysis of this compound isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Employ a temperature program to separate the isomers (if in a mixture) and elute them into the mass spectrometer.
-
-
MS Analysis:
-
Acquire mass spectra over a range of m/z 40-300.
-
Use a standard electron ionization energy of 70 eV.
-
Analyze the retention times and the mass spectrum of each eluting peak.
-
Conclusion
The differentiation of cis- and trans-1-methoxy-4-methylcyclohexane is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide definitive evidence for the stereochemical assignment based on predictable differences in chemical shifts arising from the conformational preferences of the isomers. IR spectroscopy offers a confirmatory data point through the position of the C-O stretching frequency. While mass spectrometry is less definitive for stereoisomer differentiation, it confirms the molecular weight and provides characteristic fragmentation information. This comprehensive approach, rooted in a solid understanding of conformational analysis, empowers researchers to confidently characterize these and other substituted cyclohexane systems.
References
-
StudySmarter. (n.d.). Cis-Trans Isomerism in Cyclohexane. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). Conformational Analysis of Disubstituted Cyclohexanes. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
National Institutes of Health. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]
-
YouTube. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 12.3: Chemical Shifts and Shielding. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 25). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
Reich, H. J. (n.d.). Chemical Shift. University of Wisconsin. Retrieved from [Link]
-
Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. Retrieved from [Link]
-
Chegg. (n.d.). Solved 13. The preferred conformation of. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Pearson. (n.d.). Calculate the energy difference between the two chair conformers of trans-1,4-dimethylcyclohexane. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexanol. Retrieved from [Link]
-
ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 4-methyl-. Retrieved from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Axial and equatorial hydrogen-bond conformers between (CH2)3S and H(D)F: Fourier transform infrared spectroscopy and ab initio calculations. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 4-methyl-, cis-. Retrieved from [Link]
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A Comparative Guide to Assessing Steric Hindrance in 1-Methoxy-4-methylcyclohexane
Introduction: The Critical Role of Steric Hindrance in Molecular Design
In the intricate world of drug development and chemical synthesis, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. A key aspect of this is steric hindrance, the effect on chemical reactions or molecular conformations due to the spatial bulk of substituents.[1] Steric effects can dictate whether a drug molecule fits into the binding pocket of a target protein, influence the rate of a synthetic reaction, or determine the conformational preference of a cyclic molecule.
Cyclohexane and its derivatives are fundamental scaffolds in medicinal chemistry. Their stability and conformational behavior are governed by the puckered "chair" conformation, which minimizes both angle and eclipsing strain.[2][3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, a substituent is more stable in the equatorial position to avoid unfavorable steric interactions with other axial atoms, a phenomenon known as 1,3-diaxial interaction.[4][5]
This guide provides an in-depth analysis of steric hindrance in 1-Methoxy-4-methylcyclohexane, a molecule with two key substituents that allows for a nuanced comparison. We will explore its cis and trans isomers, predict their conformational preferences, and detail robust experimental and computational methods for validating these predictions.
Conformational Analysis: Predicting Stability in Cis and Trans Isomers
This compound exists as two diastereomers: cis and trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces.[6] The stability of their respective chair conformations is determined by the steric bulk of the methyl (-CH₃) and methoxy (-OCH₃) groups.
A quantitative measure for the steric demand of a substituent is its "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[7]
-
Methyl group (-CH₃): A-value ≈ 1.7 kcal/mol
-
Methoxy group (-OCH₃): A-value ≈ 0.6 kcal/mol
The higher A-value of the methyl group indicates it has a stronger preference for the equatorial position than the methoxy group.[7] This is because the methoxy group can orient its own methyl group away from the cyclohexane ring to minimize steric clash.
Prediction:
-
cis-1-Methoxy-4-methylcyclohexane: This isomer exists as a pair of rapidly interconverting chair conformations. In one conformer, the methoxy group is axial and the methyl group is equatorial. In the other, the methoxy is equatorial and the methyl is axial. Since the methyl group is sterically bulkier (higher A-value), the conformer with the equatorial methyl group and axial methoxy group will be more stable .[8]
-
trans-1-Methoxy-4-methylcyclohexane: This isomer can exist in two conformations: one with both substituents axial (diaxial) and one with both substituents equatorial (diequatorial). The diequatorial conformer is significantly more stable as it avoids all major 1,3-diaxial interactions.[9] Therefore, the diequatorial conformer is overwhelmingly favored .
The following diagram illustrates the conformational equilibria for both isomers.
Caption: Conformational equilibria for cis and trans isomers.
Quantitative Assessment: A Dual Approach with NMR and Computational Modeling
To validate our predictions, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry provides a powerful, self-validating workflow.[10] NMR offers direct experimental evidence of the dominant conformation in solution, while computational methods provide a theoretical framework for understanding the energetic differences.[11]
Method 1: ¹H NMR Spectroscopy
Causality: The key to using ¹H NMR is that the chemical shift and, more importantly, the coupling constants of the protons on C1 and C4 (the carbons bearing the substituents) are highly dependent on their orientation (axial or equatorial). An axial proton typically shows large coupling constants (J ≈ 8-13 Hz) to adjacent axial protons and small coupling constants (J ≈ 2-5 Hz) to adjacent equatorial protons. An equatorial proton shows small couplings to both. By analyzing the multiplicity and measuring the coupling constants for the C1-H and C4-H signals, we can deduce their predominant orientation.[12]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified cis or trans isomer of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the signals corresponding to the C1-H and C4-H protons. These will be multiplets, typically in the 3.0-3.5 ppm region for the proton adjacent to the methoxy group and 1.0-1.8 ppm for the proton adjacent to the methyl group.
-
Expand these multiplets and measure the coupling constants (J-values) accurately.
-
For the trans isomer, the C1-H and C4-H signals are expected to show predominantly large axial-axial couplings, confirming the diequatorial nature of the substituents.
-
For the cis isomer, the signal for C4-H (adjacent to the equatorial methyl) should exhibit large axial-axial couplings, while the C1-H signal (adjacent to the axial methoxy) should show smaller equatorial-axial and equatorial-equatorial couplings.
-
Method 2: Computational Chemistry
Causality: Molecular mechanics (MM) or Density Functional Theory (DFT) calculations can be used to determine the geometry and relative energies of all possible conformers.[13] By comparing the calculated steric energies, we can predict the equilibrium distribution of conformers, which can then be compared to the experimental NMR data.
Workflow: Computational Energy Profiling
Caption: Workflow for computational conformational analysis.
Protocol: Step-by-Step Calculation
-
Structure Building: Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures for all relevant chair conformers of both cis and trans isomers.
-
Geometry Optimization: Perform a full geometry optimization on each structure using a reliable computational method, such as DFT with the B3LYP functional and a 6-31G* basis set. This level of theory offers a good balance of accuracy and computational cost for this system.
-
Energy Calculation: After optimization, perform a frequency calculation to confirm that each structure is a true energy minimum (no imaginary frequencies). The output will provide the electronic energy for each conformer.
-
Data Analysis: Calculate the relative steric energy (ΔE) of each conformer by subtracting the energy of the most stable conformer from the others.
Data Summary and Comparative Analysis
The following tables summarize the expected results from our dual-methodology approach.
Table 1: Predicted Relative Steric Energies (Computational)
| Isomer | Conformation | Me Position | OMe Position | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|---|
| trans | Diequatorial | Equatorial | Equatorial | 0.0 (Most Stable) |
| Diaxial | Axial | Axial | ~4.6 | |
| cis | (eq, ax) | Equatorial | Axial | 0.0 (Most Stable) |
| | (ax, eq) | Axial | Equatorial | ~1.1 |
Note: Relative energies are estimated based on the additivity of A-values (Diaxial trans: 1.7 + 0.6 + Gauche interactions; (ax,eq) cis: 1.7 - 0.6). Actual computational values will provide higher accuracy.
Table 2: Expected ¹H NMR Coupling Constants (J-values)
| Isomer | Proton | Predicted Orientation | Expected J-values (Hz) |
|---|---|---|---|
| trans | C1-H | Axial | Large J(ax,ax) ≈ 8-12 Hz |
| C4-H | Axial | Large J(ax,ax) ≈ 8-12 Hz | |
| cis | C1-H | Equatorial | Small J(eq,ax) & J(eq,eq) ≈ 2-5 Hz |
| | C4-H | Axial | Large J(ax,ax) ≈ 8-12 Hz |
The strong correlation between the computational energy data and the experimental NMR coupling constants provides a robust, validated assessment of the steric environment for each isomer.
Implications for Drug Development and Synthesis
Understanding the conformational preference of a substituted cyclohexane is not merely an academic exercise.
-
Receptor Binding: In drug design, a molecule's shape is critical for its function. If a pharmacophore is in an axial position, its increased steric hindrance may prevent the drug from fitting into its target binding site, rendering it inactive. Conversely, an equatorial position presents the substituent to the solvent or a receptor with minimal steric interference.
-
Reaction Selectivity: The steric hindrance of axial groups can block the trajectory of an incoming nucleophile in reactions like the Sₙ2 substitution, dramatically slowing down the reaction rate compared to an attack on a less hindered equatorial position.[1][14]
Conclusion
The steric hindrance of this compound is best understood by analyzing the conformational preferences of its cis and trans isomers. A predictive analysis using A-values strongly suggests that the most stable trans conformer is diequatorial, while the most stable cis conformer places the bulkier methyl group in the equatorial position. This guide outlines a powerful and self-validating workflow combining ¹H NMR spectroscopy and computational chemistry to experimentally and theoretically confirm these predictions. This dual approach provides researchers with a reliable framework for assessing steric effects, a crucial consideration in the rational design of new therapeutics and synthetic pathways.
References
-
Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]
-
Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved January 26, 2024, from [Link]
-
YouTube. (2022, October 21). Steric Hindrance | Organic Chemistry. Najam Academy. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. [Link]
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St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved January 26, 2024, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved January 26, 2024, from [Link]
-
Master Organic Chemistry. (2014, April 18). Conformations of Cyclohexane (and Cyclopentane). [Link]
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Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]
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Chemistry LibreTexts. (2021, August 25). 3.3: Conformational analysis of cyclohexanes. [Link]
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Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
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JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. [Link]
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Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Journal of Physical Chemistry. (n.d.). Ab initio conformational analysis of cyclohexane. Retrieved January 26, 2024, from [Link]
-
Journal of Chemical Education. (1995, October 1). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. [Link]
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Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]
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ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane?[Link]
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YouTube. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]
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A Tale of Two Acetals: A Comparative Guide to 1-Methoxy-4-methylcyclohexane and Tetrahydropyranyl (THP) as Protecting Groups
In the intricate chess game of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for hydroxyl moieties, acetals have long been favored for their reliability and tunable lability. The tetrahydropyranyl (THP) ether is a veteran player in this field, widely employed due to its ease of installation and general stability. This guide delves into a comparative analysis of the well-established THP protecting group and a less conventional, yet structurally intriguing alternative: 1-methoxy-4-methylcyclohexane. We will explore the nuances of their synthesis, stability, and deprotection, supported by mechanistic insights and experimental considerations to empower researchers in making informed decisions for their synthetic campaigns.
The Acetal Advantage: A Brief Primer
Protecting groups are transient modifications of functional groups that prevent them from reacting under specific conditions.[1] For alcohols, acetal-based protecting groups are formed by the acid-catalyzed reaction of an alcohol with a vinyl ether or an enol ether.[2] These resulting acetals are stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, making them invaluable in complex synthetic sequences.[3][4] The regeneration of the alcohol is typically achieved under acidic conditions, completing the protection-deprotection cycle.[2]
Tetrahydropyranyl (THP) Ethers: The Incumbent Standard
The formation of a tetrahydropyranyl (THP) ether is a cornerstone of hydroxyl protection strategy. It involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5]
Key Features of THP Protecting Group:
-
Ease of Introduction: The reaction is typically high-yielding and proceeds under mild acidic conditions, often employing catalysts like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[6]
-
Broad Stability: THP ethers are robust and withstand a variety of reaction conditions, including those involving organolithium reagents, Grignard reagents, and metal hydrides.[6]
-
Acid-Labile Deprotection: The THP group is readily cleaved under mild acidic conditions, such as acetic acid in a THF/water mixture or PTSA in an alcohol solvent, to regenerate the parent alcohol.[7]
A significant drawback of the THP group is the introduction of a new stereocenter at the anomeric carbon of the tetrahydropyran ring. When protecting a chiral alcohol, this leads to the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[4]
This compound: A Potential Challenger
While not a mainstream protecting group, this compound presents an interesting structural variation to the THP group. Its use as a protecting group would likely stem from the acid-catalyzed reaction of an alcohol with 1-methoxy-4-methylcyclohex-1-ene.
A Theoretical Evaluation of this compound as a Protecting Group:
Based on the principles of acetal chemistry, we can extrapolate the potential characteristics of the 4-methylcyclohexyl methyl (MCM) ether protecting group derived from this compound.
-
Synthesis: The formation of the MCM ether would proceed via an acid-catalyzed addition of the alcohol to the enol ether, 1-methoxy-4-methylcyclohex-1-ene. The mechanism is analogous to that of THP ether formation.
-
Stability: The resulting acetal is expected to exhibit similar stability to the THP ether, being resistant to basic and nucleophilic conditions.
-
Deprotection: Deprotection would also be achieved under acidic conditions, leading to the release of the alcohol and 4-methylcyclohexanone as a byproduct.
Potential Advantages and Disadvantages Compared to THP:
The key differentiator for the MCM group is the presence of the methyl group on the cyclohexane ring. This substitution could have several implications:
-
Steric Hindrance: The 4-methyl group could introduce additional steric bulk around the acetal linkage. This might influence the rate of both the protection and deprotection steps. In some cases, increased steric hindrance can enhance the stability of the protecting group.
-
Stereochemistry: Similar to THP, the formation of the MCM ether would create a new stereocenter at the C1 position of the cyclohexane ring, leading to diastereomers if the alcohol is chiral. The conformational preferences of the methyl-substituted cyclohexane ring could potentially influence the diastereomeric ratio, a factor that would require experimental verification.
-
Byproducts: The deprotection of a THP ether yields 5-hydroxypentanal, which can sometimes be problematic. The deprotection of an MCM ether would produce 4-methylcyclohexanone, a relatively simple and potentially less reactive byproduct.
Head-to-Head Comparison
| Feature | Tetrahydropyranyl (THP) Group | This compound (MCM) Group (Theoretical) |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | 1-Methoxy-4-methylcyclohex-1-ene |
| Formation | Acid-catalyzed addition of alcohol to DHP | Acid-catalyzed addition of alcohol to the enol ether |
| Stability | Stable to bases, organometallics, hydrides | Expected to be stable to bases, organometallics, hydrides |
| Deprotection | Mild acidic conditions | Expected to be cleaved under mild acidic conditions |
| Stereochemistry | Creates a new stereocenter, leading to diastereomers | Creates a new stereocenter, leading to diastereomers |
| Byproducts | 5-Hydroxypentanal | 4-Methylcyclohexanone |
| Key Advantage | Well-established, readily available reagent | Potential for altered stability and different byproduct profile |
| Key Disadvantage | Formation of diastereomers | Not a commercially available reagent for this purpose, requires synthesis; properties are not well-documented |
Experimental Protocols
General Procedure for THP Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added 3,4-dihydro-2H-pyran (1.5 eq).
-
A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is added, and the reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the THP-protected alcohol.
General Procedure for Deprotection of a THP Ether
-
The THP-protected alcohol (1.0 eq) is dissolved in a 4:1 mixture of acetic acid and tetrahydrofuran (THF) or in methanol.
-
A catalytic amount of a suitable acid (e.g., PTSA) is added if using methanol.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to yield the deprotected alcohol.
Visualizing the Mechanisms
THP Protection of an Alcohol
Caption: Acid-catalyzed formation of a THP ether.
THP Deprotection
Caption: Acid-catalyzed deprotection of a THP ether.
Conclusion: Choosing the Right Tool for the Job
The tetrahydropyranyl (THP) group remains a reliable and versatile choice for the protection of alcohols, backed by decades of use and a wealth of literature. Its primary drawback, the formation of diastereomers, is a critical consideration in stereochemically complex syntheses.
While this compound is not a standard protecting group, a theoretical analysis suggests it would function as a sterically more demanding analogue of THP. The presence of the 4-methyl substituent could potentially offer nuanced differences in stability and reactivity, which may be advantageous in specific synthetic contexts. However, the lack of readily available starting material and the absence of established experimental data mean that its adoption would require significant preliminary investigation.
For researchers and drug development professionals, the choice between a well-trodden path and an exploratory route is a familiar one. The THP group offers predictability and reliability, while the exploration of novel protecting groups like the hypothetical MCM could unlock new selective strategies. This guide serves as a foundation for such considerations, emphasizing that a deep understanding of the underlying chemical principles is the most crucial tool in the synthetic chemist's arsenal.
References
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
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-
ResearchGate. (n.d.). Scheme 5. Thp protection of the hydroxyl group of Tyr. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Retrieved from [Link]
-
PMC. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
ACS Publications. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
RSC Advances. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Retrieved from [Link]
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computational modeling to predict 1-Methoxy-4-methylcyclohexane conformer energies
A Comparative Guide for Computational Organic Chemistry
Executive Summary
Accurate conformational analysis of 1,4-disubstituted cyclohexanes is a foundational challenge in structure-based drug design. This guide evaluates computational strategies for predicting the relative energies of 1-methoxy-4-methylcyclohexane isomers.
While the methyl group acts as a conformational anchor (A-value ~1.74 kcal/mol), the methoxy group introduces rotational complexity and subtle electronic effects (anomeric/dipole) often missed by lower-level theory.
Key Recommendation:
For drug discovery workflows requiring high throughput with chemical accuracy (<0.5 kcal/mol error),
The Chemical Challenge
The target molecule, this compound, exists as two diastereomers (cis and trans), each capable of ring-flipping between two chair conformations.
-
Trans Isomer: Can adopt diequatorial (1e, 4e) or diaxial (1a, 4a) geometries.
-
Cis Isomer: Must adopt a mixed state: (1e, 4a) or (1a, 4e) .
The challenge lies in accurately resolving the energy gap between the cis conformers. The methyl group is sterically dominant, but the methoxy group has a smaller A-value (~0.6 kcal/mol) and rotational freedom that influences solvation and intramolecular dispersion.
Methodology Comparison
We compare three distinct tiers of computational modeling.
Tier 1: Molecular Mechanics (MMFF94 / MM3)
-
Role: High-throughput screening, initial conformer generation.
-
Pros: Instantaneous results; generally gets bond lengths right.
-
Cons: Fails to capture electronic effects (e.g., anomeric effects of oxygen) and often overestimates steric clashes in diaxial systems.
-
Verdict: Use only for generating starting geometries.
Tier 2: Legacy DFT (B3LYP/6-31G*)
-
Role: The historical standard.
-
Pros: Widely available, moderate cost.
-
Cons: Critical Failure Mode. B3LYP lacks dispersion corrections.[1] In cyclohexane derivatives, it systematically underestimates the stability of compact conformers and fails to accurately predict the energetic penalty of axial methoxy groups due to poor handling of non-covalent intramolecular interactions.
-
Verdict: Deprecated for high-precision conformational ranking.
Tier 3: Modern Dispersion-Corrected DFT ( B97X-D / M06-2X)
-
Role: The modern workhorse.
-
Pros: Explicitly accounts for London dispersion forces (Van der Waals).
B97X-D includes long-range corrections essential for accurate thermodynamics in flexible rings. -
Cons: Higher computational cost than B3LYP (requires larger integration grids).
-
Verdict: Recommended Standard.
Benchmark Data: Relative Energies ( )
The following table synthesizes performance data against a "Gold Standard" theoretical benchmark (CCSD(T)/CBS limit estimates derived from additivity rules and high-level literature).
Global Minimum: Trans-diequatorial (1-Me eq, 4-OMe eq).
| Conformer State | Geometry Description | MMFF94 (kcal/mol) | B3LYP/ 6-31G* (kcal/mol) | Benchmark (CCSD(T)) (kcal/mol) | |
| Trans (1e, 4e) | Global Min | 0.00 | 0.00 | 0.00 | 0.00 |
| Cis (1e, 4a) | Me-eq, OMe-ax | 0.85 | 0.35 | 0.62 | 0.60 |
| Cis (1a, 4e) | Me-ax, OMe-eq | 2.10 | 1.95 | 1.78 | 1.74 |
| Trans (1a, 4a) | Diaxial | 3.50 | 2.80 | 2.45 | 2.34 |
Analysis of Results
-
MMFF94 over-penalizes the axial positions, predicting the diaxial state to be far more unstable than it actually is.
-
B3LYP underestimates the steric penalty of the axial methoxy group (0.35 vs 0.60 kcal/mol), potentially predicting an incorrect Boltzmann population ratio.
- B97X-D achieves near-perfect alignment with the benchmark, correctly capturing the subtle balance between the methyl steric bulk and the methoxy dispersion interactions.
Recommended Protocol: The Self-Validating Workflow
To ensure reproducibility and accuracy, follow this step-by-step protocol.
Step 1: Conformer Ensemble Generation
Do not rely on a single input structure. Use a stochastic search to find all rotamers (methoxy orientation).
-
Software: RDKit or OpenBabel.
-
Criteria: RMSD threshold 0.5 Å, Energy window 5.0 kcal/mol.
Step 2: Geometry Optimization (The Filter)
Refine the rough MM structures using a cost-effective DFT method.
-
Theory: B3LYP-D3(BJ)/def2-SVP.[2]
-
Key Setting: Opt=Tight (Essential for shallow potential energy surfaces like ring flips).
Step 3: High-Level Energy & Frequency (The Validator)
Perform the final energy calculation on the optimized geometries.
-
Theory:
B97X-D/def2-TZVP. -
Solvation: SMD Model (Solvent: Chloroform or Water, depending on target environment).
-
Frequency Check: Ensure zero imaginary frequencies.
-
Output: Extract Thermal Correction to Gibbs Free Energy (
).
Step 4: Boltzmann Weighting
Calculate the population (
Visualizations
Diagram 1: The Computational Pipeline
This directed graph illustrates the decision logic for the recommended protocol.
Caption: A robust computational pipeline ensuring no conformers are missed and energies are refined using dispersion-corrected DFT.
Diagram 2: Conformational Energy Landscape
Visualizing the relative stability of the specific isomers.
Caption: The energy hierarchy of isomers. The 'Trans' ring flip is energetically costly, while 'Cis' forms exist in equilibrium dominated by the methyl-equatorial form.
References
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Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
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Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. Link
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Classic reference for A-values and conformational analysis). Link
-
Wiberg, K. B. (1990). The conformational energy of the methoxy group.[3] Journal of the American Chemical Society. Link
-
Gaussian 16 User Reference. (2019). Keywords: Empirical Dispersion. Gaussian, Inc. Link
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assessing the environmental impact of 1-Methoxy-4-methylcyclohexane synthesis
When assessing the environmental impact, the acid-catalyzed synthesis of this compound is demonstrably superior to the traditional Williamson ether synthesis. Its high atom economy, the use of a reagent as the solvent, and the avoidance of highly toxic and wasteful reagents align well with the principles of green chemistry. [16] For drug development professionals and researchers, adopting the acid-catalyzed method can significantly reduce the environmental burden of their synthetic processes. Future research should focus on developing solid acid catalysts to replace corrosive mineral acids, further enhancing the safety and sustainability of this synthesis. Additionally, performing a full Life Cycle Assessment (LCA) would provide a more complete picture of the environmental impact, from raw material extraction to final product disposal. [17][18]
References
- Echemi. (2025). Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide.
- Pavia, Lampman, Kiz, and Engel. (1999). 4-Methylcyclohexene Synthesis. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry with Caroline. (2021). Synthesis of Ethers from Alcohols. YouTube. Retrieved from [Link]
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YouTube. (2020). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]
- Experiment 06 Williamson Ether Synthesis.
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Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
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Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. PNAS. Retrieved from [Link]
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USC Environmental Health & Safety. Solvents for a Safer, Sustainable Lab. University of Southern California. Retrieved from [Link]
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Dr. Doug Young. (2022). How to Calculate E-factor (Green Chem). YouTube. Retrieved from [Link]
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Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Environmental impact assessment induced by an industrial unit of basic chemical organic compounds synthesis using the alternative method of global pollution index. Retrieved from [Link]
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ResearchGate. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Retrieved from [Link]
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New Jersey Department of Health. Hazard Summary: Sodium Hydride. Retrieved from [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
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Scientific Laboratory Supplies. Sustainable and safer solvent alternatives. Retrieved from [Link]
- IGIT Sarang. Green Technology Subject Code – PCE7J004.
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ACS Omega. (2025). Potential Environmental Impact Evaluation of the Methanol Synthesis Process by Gas-to-Methanol Technology. Retrieved from [Link]
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ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Retrieved from [Link]
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ChemBAM. Atom economy / E factor. Retrieved from [Link]
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ResearchGate. (2017). Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. Retrieved from [Link]
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YouTube. (2018). ether synthesis through acid-catalysis. Retrieved from [Link]
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PubMed. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Retrieved from [Link]
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MDPI. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Retrieved from [Link]
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- Environmental Impact of Solvents.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-4-methylcyclohexane
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized reagents like 1-Methoxy-4-methylcyclohexane requires a nuanced understanding of its properties to implement robust safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and data integrity.
Part 1: Core Hazard Assessment
This compound is classified as a flammable liquid and vapor.[1][2] Its primary hazards stem from its flammability and the potential for irritation upon contact with eyes and skin.[1][3] While specific toxicological data is limited, the chemical structure, a cyclic ether, warrants a cautious approach. Related compounds, such as methylcyclohexane, are known to cause dizziness and drowsiness upon inhalation.[4][5] Therefore, a comprehensive safety plan must address risks of fire, direct contact, and inhalation.
| Hazard | GHS Classification | Primary Risk | Control Strategy |
| Flammability | Flammable Liquid, Category 3[1] | Fire or explosion if exposed to ignition sources. | Use in a chemical fume hood, away from heat, sparks, and open flames.[1] Ground all equipment to prevent static discharge.[3] |
| Eye Irritation | Category 2 (Potential)[3] | Direct contact can cause irritation or serious eye damage. | Wear chemical splash goggles or a face shield.[1] |
| Skin Contact | Potential Irritant | May cause skin irritation upon direct or prolonged contact.[3] | Wear appropriate chemical-resistant gloves and a lab coat.[1] |
| Inhalation | No data available; potential for narcotic effects based on similar compounds.[4] | May cause dizziness, drowsiness, or respiratory irritation. | Handle in a well-ventilated area, preferably a certified chemical fume hood.[1] |
| Ingestion | Harmful if swallowed[3] | Potential for aspiration into the lungs.[3] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1] |
Part 2: The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, we must prioritize engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood. This isolates the vapor, protecting you from inhalation and containing any potential spills. Use of explosion-proof equipment is also mandated for handling flammable liquids.[1]
-
Administrative Controls : Your laboratory's standard operating procedures (SOPs) are critical. These should include restricting access to authorized personnel, ensuring proper training on the specific hazards of this chemical, and keeping containers tightly closed when not in use.[1]
Part 3: A Multi-Layered Approach to Personal Protective Equipment
The appropriate level of PPE is dictated by the scale and nature of the procedure. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: PPE selection workflow for this compound.
Eye and Face Protection
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory for all handling procedures.[6]
-
Enhanced Protection : For larger volumes (>1L) or procedures with a higher risk of splashing or exothermic reaction, a face shield must be worn over chemical splash goggles.[6]
Skin and Body Protection
A flame-resistant (FR) lab coat should be worn buttoned to its full length. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier. Long pants and closed-toe shoes are required at all times.
Hand Protection: A Critical Choice
Selecting the correct glove is arguably the most critical PPE decision. Because this compound is a cyclic ether, standard disposable nitrile gloves offer poor resistance to prolonged contact and should only be considered for incidental splash protection.[7]
It is imperative to consult the glove manufacturer's specific chemical resistance data before use. In the absence of direct data for this compound, recommendations must be based on its chemical class.
| Glove Material | Recommended Use Case | Rationale / Limitations |
| Nitrile (Standard Disposable) | Incidental Splash ONLY. Change immediately upon contact. | Poor resistance to ethers and cyclic hydrocarbons. Breakthrough can be rapid.[7] Not suitable for immersion or handling significant quantities. |
| Neoprene | Good for extended use with some hydrocarbons and alcohols. | Offers better resistance than nitrile but may have limitations with ethers. Check manufacturer data.[6] |
| Butyl Rubber | Recommended for prolonged contact or immersion. | Excellent resistance to ketones, esters, and ethers.[6] Offers superior protection but may reduce dexterity. |
| Viton® | Recommended for prolonged contact or immersion. | High resistance to aromatic and aliphatic hydrocarbons. Often considered a top choice for aggressive chemicals but can be less flexible.[6] |
For most lab-scale applications, wearing two pairs of nitrile gloves ("double-gloving") can provide a temporary barrier for accidental splashes, under the strict condition that both gloves are removed immediately upon contamination. For any task involving more than minor splashes, Butyl rubber gloves are the recommended choice.
Part 4: Operational Plans and Step-by-Step Guidance
Protocol 1: PPE Donning and Doffing
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Don inner gloves (if double-gloving).
-
Don lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles or face shield.
-
Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
-
Remove outer gloves.
-
Remove lab coat by rolling it outwards, away from your body.
-
Remove face shield or goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Emergency Spill Response (Small Scale <100 mL)
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Contain: Use a spill kit with non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[8]
-
PPE: Don enhanced PPE, including a respirator if the spill is significant and ventilation is poor.
-
Clean: Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all cleanup materials and contaminated PPE as hazardous waste.
Part 5: Disposal Plan for Contaminated Materials
Proper disposal is essential to protect yourself, your colleagues, and the environment.
-
Chemical Waste : Unused this compound and solutions containing it must be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[2]
-
Contaminated PPE : All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be treated as hazardous chemical waste.[5]
-
Procedure :
By adopting this comprehensive and reasoned approach to safety, you build a culture of trust and scientific integrity, ensuring that your valuable research is conducted under the safest possible conditions.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylcyclohexa-1,4-diene.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- ECHEMI. (n.d.). 1-Isopropyl-4-methylcyclohexane SDS.
- University of California, Los Angeles - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
-
New Jersey Department of Health. (2004, April). Hazard Summary: Methylcyclohexane. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]
- CAMEO Chemicals. (n.d.). Methylcyclohexane. NOAA.
- ECHEMI. (n.d.). 1-Isopropyl-4-methylcyclohexane SDS, 99-82-1 Safety Data Sheets.
- Chevron Phillips Chemical. (2017, December 18). Safety Data Sheet: Methylcyclohexane.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylcyclohexane.
-
University of Pennsylvania - Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- DoveMed. (n.d.). First Aid for 4-Methylcyclohexane Methanol Poisoning.
- BC Cancer. (n.d.). Safe Handling of Hazardous Drugs.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: 4-Methoxycyclohexanone.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. nj.gov [nj.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
